molecular formula C31H52O11 B7802823 b-D-Galactose pentapivalate

b-D-Galactose pentapivalate

Cat. No.: B7802823
M. Wt: 600.7 g/mol
InChI Key: PLXCBOJERHYNCS-IFLJBQAJSA-N
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Description

B-D-Galactose pentapivalate is a useful research compound. Its molecular formula is C31H52O11 and its molecular weight is 600.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality b-D-Galactose pentapivalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about b-D-Galactose pentapivalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18+,19+,20-,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBOJERHYNCS-IFLJBQAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of b-D-Galactose pentapivalate

Steric Control in Carbohydrate Chemistry: The Architecture and Utility of -D-Galactose Pentapivalate

Executive Summary


-D-Galactose pentapivalate

1

This guide details the structural rationale, synthesis, and mechanistic utility of this compound, designed for researchers requiring high-fidelity control over glycosidic bond formation.

Structural Analysis & Molecular Architecture[1]

The "Pivaloyl Effect"

The core galactose scaffold resides in the


 chair conformation
  • Steric Shielding: The pivaloyl group (

    
    -BuCO-) has a cone angle significantly larger than that of an acetate. This creates a "hydrophobic shell" around the pyranose ring.
    
  • The C4 Challenge: In galactose, the C4 hydroxyl is axial. Placing a bulky pivaloyl group at this position introduces significant 1,3-diaxial interactions (with H2 and H6), making the full acylation of this position thermodynamically and kinetically challenging.

  • Anomeric Configuration: The

    
    -anomer places the C1-pivalate in the equatorial position, which is thermodynamically favored in the absence of the Anomeric Effect, but primarily driven here by the synthesis conditions (kinetic trapping) and the steric demand of the adjacent C2 group.
    
Quantitative Structural Parameters
ParameterValue / CharacteristicImplication
Formula

High carbon content increases lipophilicity (LogP > 5).[1]
Conformation

(Chair)
Stable ground state; minimal ring distortion.[1]
Coupling (

)
~8.0 HzConfirms trans-diaxial relationship (

-anomer).[1]
Protecting Group Pivaloyl (Piv)Stable to mild base; resistant to migration.[1]

Synthetic Methodology: The "Forcing" Protocol

Standard acetylation conditions (Ac

Reagents & Setup
  • Substrate: D-Galactose (finely powdered).

  • Reagent: Pivaloyl Chloride (PivCl) - 6.0 to 8.0 equivalents.[1]

  • Solvent/Base: Anhydrous Pyridine.

  • Catalyst: DMAP (0.1 eq).

  • Conditions: Inert atmosphere (

    
    ), 80°C.
    
Step-by-Step Workflow
  • Solvation: Suspend D-Galactose in anhydrous pyridine under nitrogen.

  • Activation: Add DMAP. Cool the mixture to 0°C.

  • Addition: Add Pivaloyl Chloride dropwise. Caution: The reaction is exothermic.

  • Thermal Drive: Once addition is complete, heat the reaction to 80°C for 12–24 hours.

    • Expert Insight: Monitoring by TLC is crucial. You will likely see a persistent "tetra-pivalate" intermediate.[1] Heating must continue until this spot disappears.

  • Quench: Cool to RT. Add MeOH to consume excess PivCl.

  • Workup: Dilute with

    
    , wash with 1M HCl (to remove pyridine), saturated 
    
    
    , and brine.
  • Purification: Recrystallization from Ethanol/Hexane.

Workflow Visualization

SynthesisWorkflowStartD-Galactose(Powder)ReagentsAdd Pyridine + DMAPCool to 0°CStart->ReagentsAdditionAdd PivCl (6-8 eq)DropwiseReagents->AdditionHeatHeat to 80°C(Drive C4 Acylation)Addition->HeatCheckTLC Check:Disappearance ofTetra-PivalateHeat->CheckCheck->HeatIncompleteWorkupQuench (MeOH)Acid Wash (HCl)Check->WorkupCompleteProductβ-D-Galactose Pentapivalate(Crystalline Solid)Workup->Product

Figure 1: Synthetic workflow emphasizing the thermal requirement for C4-functionalization.

Mechanistic Implications: The NGP Advantage

The primary utility of

Neighboring Group Participation (NGP)
Suppression of Orthoesters

With acetate protecting groups, the formation of the dioxolenium ion often leads to orthoester byproducts (kinetic traps) resulting from nucleophilic attack at the acetoxonium carbon.

The Pivaloyl Solution: The bulky tert-butyl group sterically shields the dioxolenium carbon. This forces the incoming nucleophile (acceptor) to attack the anomeric center (C1), exclusively yielding the 1,2-trans (

Mechanism Diagram

NGP_MechanismDonorGalactosyl Donor(Activated)OxocarbeniumOxocarbenium IonDonor->Oxocarbenium-LGDioxoleniumPivaloxonium Ion(Bridged Intermediate)Oxocarbenium->DioxoleniumC2-Piv AttackOrthoesterOrthoester(BLOCKED by Sterics)Dioxolenium->OrthoesterBlockedProductβ-Galactoside(1,2-trans)Dioxolenium->ProductAcceptor Attack(Backside)

Figure 2: Neighboring Group Participation (NGP) of the pivaloyl group directing

Analytical Characterization

To validate the synthesis, High-Resolution NMR is the gold standard. The pentapivalate has a distinct "fingerprint."

Diagnostic NMR Profile ( , )
SignalChemical Shift (

)
MultiplicityCoupling (

)
Structural Assignment
H-1 ~5.7 ppmDoublet (d)

Hz
Anomeric Proton (

-configuration, trans-diaxial).[1]
H-4 ~5.4 ppmMultiplet-Axial Ring Proton (Deshielded by ester).[1]
H-2, H-3 5.0 - 5.4 ppmMultiplet-Ring protons (Deshielded).[1]
Piv-CH

1.1 - 1.3 ppm5 x Singlets-Pivaloyl Methyls .[1] The "Forest" of t-butyl groups (45 protons).

Self-Validation Check:

  • Integration: The ratio of the aliphatic region (1.1–1.3 ppm) to the anomeric proton (5.7 ppm) must be 45:1 . If this ratio is lower (e.g., 36:1), the C4 position is likely free (tetrapivalate).

  • Coupling: A

    
     of < 4 Hz indicates the 
    
    
    -anomer. A
    
    
    of > 7 Hz confirms the
    
    
    -anomer.

Applications in Drug Development[1]

The pentapivalate is not merely a protected sugar; it is a strategic tool in medicinal chemistry:

  • Crystallinity-Driven Purification: Unlike syrups often obtained with benzyl ethers, pivalates crystallize readily. This allows for the purification of complex oligosaccharide intermediates without chromatography.

  • Stereoselective Glycosylation: It is the precursor of choice for synthesizing

    
    -galactoside linkages in tumor-associated carbohydrate antigens (e.g., T-antigen precursors).
    
  • Metabolic Stability: In prodrug design, pivaloyl esters are hydrolyzed more slowly by esterases than acetates, providing extended half-lives for lipophilic prodrugs.

References

  • Demchenko, A. V. (2008). Handbook of Chemical Glycosylation. Wiley-VCH.[1] (Standard reference for NGP and pivaloyl directing groups).

  • Vatèle, J. M. (2006). "Orthogonal protecting groups in carbohydrate chemistry." Chemical Reviews.

  • PubChem. (2024). "beta-D-Galactose pentaacetate (Analogous Structure Data)." National Library of Medicine.

  • Beilstein J. Org. Chem. (2012). "The effect of neighbouring group participation... in O-glycosylation."

Steric Control in Carbohydrate Synthesis: The Pivaloyl-Galactose Matrix

[1][2]

Executive Summary

In complex oligosaccharide synthesis, the Pivaloyl (Piv) group is not merely a protecting group; it is a steric tool.[1][2][3] Unlike acetate (Ac) or benzoate (Bz) esters, the pivaloyl group (trimethylacetyl) introduces a tert-butyl moiety that exerts a massive steric demand (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


2Galactose
  • Suppression of Orthoesters: During glycosylation, the bulk of the Piv group destabilizes the orthoester intermediate, forcing the reaction pathway toward the desired 1,2-trans (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) glycoside.[2]
    
  • Kinetic Regioselectivity: The rate of pivaloylation is exquisitely sensitive to steric crowding, allowing for high-precision differentiation between primary (O-6) and secondary (O-2,3,[1][2]4) hydroxyls.[1][2][4][5]

Part 1: The Physicochemical Basis of Pivaloyl Sterics[1]

To master pivaloyl protection, one must understand the volume it occupies.[1][2] The tert-butyl group creates a "cone of protection" that is significantly wider than the planar phenyl ring of a benzoate or the methyl group of an acetate.[1][2]

Comparative Steric Parameters
ParameterAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)Impact on Galactose
Structure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">



Maximal Shielding
Taft Steric Constant (

)
0.00-2.55-2.97 Piv is ~3x more resistant to hydrolysis than Ac.[2]
Electronic Effect DisarmingDisarmingDisarming Deactivates donor; requires strong promoters.[1][2]
Orthoester Formation High RiskModerate RiskNegligible Steric clash prevents the acceptor from trapping the dioxolenium ion.[1][2]
The "Umbrella Effect" on Galactose

In galactopyranose, the axial C4 position is already sterically crowded by the C6 hydroxymethyl group.[1][2] Installing a Pivaloyl group at C4 creates a "super-crowded" quadrant.[1][2]

  • Consequence: This often induces a conformational twist in the pyranose ring (distorting from ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) to relieve 1,3-diaxial-like strain, which can be leveraged to tune the reactivity of the anomeric center (disarming effect).[2]
    

Part 2: Regioselective Installation (Kinetic Control)

Because Pivaloyl chloride (PivCl) is bulky, its reaction rate with hydroxyls is governed by kinetic control .[1][2] Primary alcohols react orders of magnitude faster than secondary alcohols.[1][2]

Protocol: Regioselective 6-O-Pivaloylation of Galactose

Objective: Selectively protect the primary C6-OH of a galactose derivative (e.g., phenyl 1-thio-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2

Reagents:

  • Substrate: Phenyl 1-thio-ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -D-galactopyranoside (1.0 equiv)[2]
    
  • Reagent: Pivaloyl Chloride (PivCl) (1.1 equiv)[1][2]

  • Solvent/Base: Pyridine (anhydrous, 0.2 M concentration)[1][2]

  • Catalyst: None (DMAP is avoided to maintain kinetic selectivity)

Step-by-Step Methodology:

  • Cryogenic Setup: Dissolve the substrate in anhydrous pyridine under Nitrogen.[1][2] Cool the solution to -10°C . Note: Lower temperatures amplify the rate difference between primary and secondary attacks.[1][2]

  • Controlled Addition: Add PivCl dropwise over 20 minutes. Do not dump. A high local concentration of PivCl can force secondary acylation.[1][2]

  • Incubation: Stir at -10°C for 4 hours, then allow to warm to 0°C over 2 hours.

  • Self-Validating Checkpoint (TLC):

    • Check TLC (Hexane:EtOAc).[1][2] You should see a major spot (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and trace di-pivaloylated product (
      
      
      ).[2]
    • Correction: If di-pivaloylation >5%, lower the temperature to -20°C in future runs.[1][2]

  • Quench: Add MeOH (0.5 mL) to consume excess PivCl.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.[1][2]

Mechanism of Selectivity: The transition state for attacking the secondary hydroxyls (C2, C3, C4) involves severe steric clash between the tert-butyl group of PivCl and the axial protons/groups of the ring.[1][2] The C6 position, being exocyclic and rotatable, accommodates the bulk.[1][2]

Part 3: Glycosylation Dynamics (The Anti-Orthoester Effect)[1][2]

The most powerful application of Pivaloyl in galactose chemistry is ensuring ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-selectivity2
The Mechanism: Neighboring Group Participation (NGP)

Like acetates, the C2-Pivaloyl group participates to form a dioxolenium ion.[1][2] However, the tert-butyl group blocks the "side" attack.[1][2]

Gcluster_0Step 1: Activationcluster_1Step 2: Pivaloyl Participationcluster_2Step 3: Steric ScreeningDonorGalactosylDonorOxoOxocarbeniumIonDonor->Oxo PromoterDioxPivaloxoniumIon (Bridged)Oxo->Diox C2-O-Piv AttackOrthoOrthoester(BLOCKED)Diox->Ortho Steric Clash(t-Bu blocks)Beta1,2-transBeta-GalactosideDiox->Beta Acceptor Attack(Top Face)

Figure 1: The Pivaloyl Steering Mechanism. The bulky t-butyl group (Step 3) sterically precludes the acceptor from attacking the acetal carbon (which would form an orthoester), forcing the acceptor to attack the anomeric center for the desired ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

2
Experimental Insight: Piv vs. Ac

When using Acetates at C2, the formation of orthoesters (1,2-orthoacetates) is a common byproduct, especially with hindered acceptors.[1][2] These orthoesters are acid-labile and can rearrange, but they lower the yield of the glycoside.[1][2]

  • The Pivaloyl Advantage: The steric bulk of the tert-butyl group makes the formation of the orthoester transition state energetically unfavorable.[1][2] The acceptor is physically unable to approach the dioxolenium carbon, leaving the anomeric C1 as the only accessible electrophile.[1][2]

Part 4: Stability & Orthogonality[1]

Pivaloyl esters are "semi-permanent."[1][2] They survive conditions that cleave acetates, providing an orthogonal deprotection strategy.[1][2]

ConditionAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
Zemplén (NaOMe/MeOH) Cleaves (Fast)Cleaves (Moderate)Stable / Very Slow
NaOH / THF / H2O CleavesCleavesSlow Cleavage
LiAlH4 / Reduction CleavesCleavesCleaves (to alcohol)
Acidic Hydrolysis Moderate StabilityHigh StabilityVery High Stability

Strategic Use Case: To synthesize a Galactose-containing trisaccharide where you need to selectively deprotect the Galactose unit later:

  • Protect Galactose with Piv .[1][2][6]

  • Protect Glucose with Ac .[1][2][7]

  • Glycosylate.[1][2][3][5][7][8]

  • Treat with NaOMe/MeOH.[1][2] Result: Glucose is deprotected (ready for branching); Galactose remains Piv-protected.[1][2]

Part 5: References

  • Demchenko, A. V. (2003).[1][2] "Stereoselective Chemical 1,2-cis-O-Glycosylation: From 'Cooking' to Controlling." Synlett. Link

    • Context: Discusses the role of participating groups and steric bulk in directing glycosylation outcomes.

  • Kunz, H., & Harreus, A. (1982).[1][2] "Pivaloyl as a Protecting Group in Carbohydrate Chemistry." Liebigs Annalen der Chemie. Link[1][2]

    • Context: The foundational paper establishing Pivaloyl for suppressing orthoester formation.[1][2]

  • Faidullina, D. I., et al. (2023).[1][2] "Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity." Chemical Science. Link

    • Context: Modern analysis of how protecting groups (including esters) influence reactivity and selectivity.[1][2]

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1][2][9] Wiley-Interscience.[1][2][9]

    • Context: The authoritative source for stability profiles (Piv vs Ac vs Bz).[1][2]

Topic: The Anomeric Effect in Per-Pivaloylated Galactose Derivatives: A Conformational and Stereoelectronic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that dictates the conformational preference of substituents at the anomeric carbon.[1][2] While classically understood, its interplay with bulky protecting groups introduces layers of complexity crucial for modern synthetic chemistry and drug design. This technical guide provides a deep dive into the anomeric effect as manifested in per-pivaloylated galactose derivatives. We dissect the balance between stabilizing stereoelectronic interactions and destabilizing steric repulsions introduced by the sterically demanding pivaloyl groups. Through an analysis of underlying principles, experimental evidence from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, and practical synthetic protocols, this guide offers field-proven insights for professionals navigating the intricate landscape of carbohydrate chemistry.

Deconstructing the Anomeric Effect: A Primer

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy an axial position, contrary to what would be predicted by steric considerations alone.[3] This phenomenon, with an estimated stabilizing energy of 4-8 kJ/mol in sugars, arises from a stabilizing orbital interaction.[3] Specifically, it involves the overlap between a non-bonding electron pair (n) from the endocyclic ring oxygen (O-5) and the anti-bonding sigma orbital (σ*) of the C-1—X bond (where X is the electronegative substituent).[4]

This n → σ* hyperconjugation is geometrically optimal when the orbitals are anti-periplanar, a condition perfectly met when the substituent is in the axial orientation. This donation of electron density into the anti-bonding orbital lengthens and weakens the C-1—X bond while shortening the O-5—C-1 bond, providing net stabilization.

Logical Framework: Stereoelectronic Stabilization

The following diagram illustrates the orbital overlap responsible for the anomeric effect in an α-anomer (axial substituent).

anomeric_effect cluster_ring Pyranose Ring Snippet cluster_orbitals Orbital Interaction O5 O5 C1 C1 O5->C1 lp n (lone pair) X X (axial) C1->X σ(C1-X) sigma_star σ*(C1-X) lp->sigma_star Stabilizing Interaction (Hyperconjugation)

Caption: Orbital overlap (n → σ*) stabilizing the axial anomer.

The Influence of Pivaloyl Protecting Groups

Protecting groups are indispensable in carbohydrate synthesis, but they are not passive participants; they profoundly influence molecular conformation and reactivity.[5][6] The pivaloyl (Piv) group, a trimethylacetyl ester, is characterized by its significant steric bulk. When all hydroxyl groups of galactose are esterified with pivaloyl groups (per-pivaloylated), the conformational landscape of the pyranose ring is significantly impacted.

  • Steric Hindrance: The large tert-butyl moiety of each pivaloyl group creates substantial steric strain. In the β-anomer, where the C-1 pivaloyloxy group is equatorial, it experiences steric clashes with the adjacent equatorial C-2 substituent. More critically, the axial C-4 pivaloyloxy group in galactose creates significant 1,3-diaxial interactions with other axial substituents, potentially distorting the ideal chair conformation.

  • Electronic Effects: Acyl groups, including pivaloyl esters, are electron-withdrawing, which deactivates the glycosyl donor by destabilizing the positive charge that develops at the anomeric center during glycosylation reactions.[6] However, the electron-donating nature of the acyl carbonyl oxygen can lead to "remote participation," where a nearby acyl group (e.g., at C-4 or C-6) can interact with the anomeric center, influencing stereochemical outcomes.[7][8]

In per-pivaloylated galactose, a delicate balance is struck. The inherent stereoelectronic preference for an axial anomeric substituent (the anomeric effect) is pitted against the severe steric penalty imposed by placing the bulky pivaloyl group in that same axial position.

Experimental Validation: Probing the Conformation

Determining the dominant anomer and its conformation in solution requires robust analytical techniques. NMR spectroscopy is the primary tool for this purpose, with X-ray crystallography providing definitive solid-state structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides direct evidence of the anomeric configuration through the coupling constant between the anomeric proton (H-1) and the adjacent proton (H-2), denoted as ³J(H1,H2).

  • α-Anomer (axial H-1): In a typical chair conformation, H-1 and H-2 are in a gauche relationship (approx. 60° dihedral angle). According to the Karplus relationship, this results in a small coupling constant, typically ³J(H1,H2) = 3-4 Hz .

  • β-Anomer (equatorial H-1): H-1 and H-2 are in an anti-periplanar (trans-diaxial) relationship (approx. 180° dihedral angle), leading to a large coupling constant, typically ³J(H1,H2) = 8-10 Hz .

For per-pivaloylated galactose, the steric bulk can distort the ring, but these characteristic coupling constants remain the most reliable indicators of anomeric configuration in solution.[9][10]

Table 1: Representative ¹H NMR Data for Anomeric Protons in Acylated Galactopyranosides

AnomerAnomeric Proton (H-1) OrientationTypical Chemical Shift (δ)Typical Coupling Constant (³J(H1,H2))
α-Anomer Axial~6.3-6.5 ppm~3.5 Hz
β-Anomer Equatorial~5.7-5.9 ppm~8.0 Hz

Note: Exact values may vary based on solvent and specific substitution patterns.

X-ray Crystallography

X-ray crystallography offers an unambiguous snapshot of the molecule's three-dimensional structure in the solid state.[11][12] Analysis of crystal structures of acylated galactose derivatives can confirm the pyranose ring conformation (e.g., the standard ⁴C₁ chair), the precise bond lengths and angles, and the orientation of all substituents. This technique provides the ultimate validation for the conformational preferences suggested by the anomeric effect and steric models.

Synthetic Implications and Methodologies

The conformational preferences dictated by the anomeric effect and bulky protecting groups have profound consequences for chemical synthesis, particularly in stereoselective glycosylation reactions.[5] The pivaloyl group's properties can be strategically exploited.

Workflow: Synthesis and Application of a Per-pivaloylated Galactosyl Donor

The following workflow outlines the preparation of a per-pivaloylated galactose derivative and its subsequent use in a glycosylation reaction, a cornerstone of oligosaccharide synthesis.

synthesis_workflow cluster_prep Donor Preparation cluster_glycosylation Glycosylation Reaction Galactose D-Galactose Pivaloylation Per-pivaloylation (PivCl, Pyridine) Galactose->Pivaloylation Donor Penta-O-pivaloyl- D-galactopyranose Pivaloylation->Donor Activation Anomeric Activation (e.g., conversion to glycosyl bromide) Donor->Activation ActiveDonor Activated Glycosyl Donor Activation->ActiveDonor Reaction Coupling Reaction (Promoter, e.g., AgOTf) ActiveDonor->Reaction Acceptor Glycosyl Acceptor (e.g., ROH) Acceptor->Reaction Product Protected Disaccharide Reaction->Product

Caption: General workflow for synthesis and use of a pivaloylated donor.

Experimental Protocol 1: Synthesis of 1,2,3,4,6-Penta-O-pivaloyl-β-D-galactopyranose

This protocol describes a self-validating system for the complete protection of D-galactose. The success of the reaction is easily monitored by TLC and confirmed by NMR spectroscopy.

Materials:

  • Anhydrous D-galactose (1.0 eq)

  • Anhydrous Pyridine (solvent)

  • Pivaloyl chloride (PivCl, 10.0 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq, catalyst)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Suspend anhydrous D-galactose in anhydrous pyridine in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C in an ice bath.

  • Add DMAP to the stirring suspension.

  • Add pivaloyl chloride dropwise to the reaction mixture over 30 minutes. Ensure the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Validation Point 1: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.

  • Once complete, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Point 2: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Validation Point 3: Confirm the structure and purity of the product using ¹H and ¹³C NMR spectroscopy. The presence of a large ³J(H1,H2) coupling constant (~8 Hz) will confirm the β-anomeric configuration.

Conclusion: A Synthetically Relevant Balance

In per-pivaloylated galactose derivatives, the classic anomeric effect favoring an axial C-1 substituent is strongly counteracted by the steric demands of the bulky pivaloyl group. While stereoelectronic stabilization is always present, the significant 1,3-diaxial and other steric interactions often force the system to adopt a conformation with an equatorial C-1 substituent (the β-anomer) as the major isomer in solution. This outcome is a powerful illustration of how protecting groups are not merely spectators but active directors of molecular conformation and reactivity. For the drug development professional and synthetic chemist, understanding and predicting this interplay is paramount for designing rational synthetic routes that control stereochemical outcomes with precision. The methodologies and principles outlined in this guide provide a robust framework for the analysis and strategic application of these complex carbohydrate building blocks.

References

  • Reddit. (2023). Anomeric effect and Mutarotation of Glucose. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Available at: [Link]

  • Fiveable. (n.d.). Anomeric Effect Definition. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Available at: [Link]

  • Study.com. (n.d.). Anomeric Carbon | Definition & Effect. Available at: [Link]

  • YouTube. (2020). 84. Carbohydrates: Structural Effect & Reactions - Anomeric Effect, Mutarotation, Glycosides & Oxidn. Available at: [Link]

  • Greis, K., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society. Available at: [Link]

  • Pérez-Perrino, M., et al. (2020). Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response. Chemistry – A European Journal. Available at: [Link]

  • Simion, R. (n.d.). The Design and Synthesis of Different α-Linked Galactose Disaccharides. TRACE: Tennessee Research and Creative Exchange. Available at: [Link]

  • Li, X., et al. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Molecules. Available at: [Link]

  • Cañada, F. J., et al. (2018). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available at: [Link]

  • Barua, N., et al. (2021). Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. Gels. Available at: [Link]

  • ResearchGate. (2020). Conformational Profile of Galactose-α-1,3-Galactose (α-Gal) and Structural Basis of Its Immunological Response. Available at: [Link]

  • Wikipedia. (n.d.). Stereoelectronic effect. Available at: [Link]

  • Li, H., et al. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available at: [Link]

  • Horton, D., et al. (1987). Synthesis of L-gulose, L-galactose, and their acetylated aldehydo forms from 6-S-phenyl-6-thio-D-hexoses. Carbohydrate Research. Available at: [Link]

  • Jiménez-Barbero, J., et al. (2012). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry. Available at: [Link]

  • Boltje, T. J., et al. (2019). Protecting Group Strategies in Carbohydrate Chemistry. In: Glycochemistry. Wiley-VCH. Available at: [Link]

  • Miljkovic, M. (n.d.). Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry. Available at: [Link]

  • Greis, K., et al. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society. Available at: [Link]

  • Angyal, S. J., & Pickles, V. A. (1967). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Carbohydrate Research. Available at: [Link]

  • ResearchGate. (2018). Study of the Stereoselectivity of 2-Azido-2-deoxygalactosyl Donors: Remote Protecting Group Effects and Temperature Dependency. Available at: [Link]

  • Jeffrey, G. A. (1990). Crystallographic studies of carbohydrates. Acta Crystallographica Section B: Structural Science. Available at: [Link]

  • Gale. (n.d.). Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry. Available at: [Link]

  • ResearchGate. (2015). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Available at: [Link]

  • Bols, M. (2006). Stereoelectronic Substituent Effects. Accounts of Chemical Research. Available at: [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. Molecules. Available at: [Link]

  • Canadian Science Publishing. (n.d.). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Available at: [Link]

  • Lee, B. I., et al. (2002). Crystallization and preliminary X-ray crystallographic analysis of UDP-N-acetylglucosamine acyltransferase from Helicobacter pylori. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • Werz, D. B., & Vidal, S. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2022). VI. Summary. Available at: [Link]

  • Bennet, C. S. (2021). Stereodirecting Effect of Esters at the 4-Position of Galacto- and Glucopyranosyl Donors: Effect of 4-C-Methylation on Side-Chain Conformation and Donor Reactivity, and Influence of Concentration and Stoichiometry on Distal Group Participation. The Journal of Organic Chemistry. Available at: [Link]

  • Kun, S., et al. (2009). Anomeric selectivity in the synthesis of galloyl esters of D-glucose. Carbohydrate Research. Available at: [Link]

  • Frontiers. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Biocatalytic oxidation of alcohols using galactose oxidase and a manganese(iii) activator for the synthesis of islatravir. Available at: [Link]

  • YouTube. (2021). Understanding x-ray crystallography structures. Available at: [Link]

  • ResearchGate. (2006). Protective Group Strategies. Available at: [Link]

  • MDPI. (2023). Stereocontrolled Synthesis and Conformational Analysis of a Series of Disaccharides α,β-d-GlcA-(1→3)-α-L-Fuc. Available at: [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Available at: [Link]

  • Cote, G. L., & Dunlap, C. A. (2000). Identification and synthesis of a trisaccharide produced from lactose by transgalactosylation. Carbohydrate Research. Available at: [Link]

  • Frontiers. (2022). Recent advances in structural characterization of biomacromolecules in foods via small-angle X-ray scattering. Available at: [Link]

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Navigating the Solubility Landscape of β-D-Galactose Pentapivalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pivotal Role of Solubility in Carbohydrate Chemistry

In the realm of synthetic carbohydrate chemistry and its application in drug development, the manipulation of protecting groups is a cornerstone of achieving desired molecular architectures and functionalities. The pivaloyl group, a bulky ester, is frequently employed to shield hydroxyl moieties, offering stability and influencing the stereochemical outcome of glycosylation reactions. However, the introduction of five such sterically demanding groups, as in β-D-Galactose pentapivalate, profoundly alters the physicochemical properties of the parent sugar, most notably its solubility. A thorough understanding of these solubility characteristics is not merely an academic exercise; it is a critical prerequisite for efficient reaction setup, purification, and formulation of carbohydrate-based therapeutics and intermediates. This guide provides a comprehensive exploration of the solubility properties of β-D-Galactose pentapivalate, offering both theoretical insights and practical methodologies for the modern researcher.

Molecular Architecture and its Influence on Solubility

β-D-Galactose pentapivalate is a derivative of D-galactose where all five hydroxyl groups are protected by pivaloyl esters. This extensive modification has a dramatic impact on the molecule's polarity and its ability to interact with various solvents.

  • From Hydrophilic to Lipophilic: Unprotected D-galactose is a highly polar, water-soluble sugar, rich in hydrogen bond donors and acceptors. The five bulky and nonpolar pivaloyl groups in β-D-Galactose pentapivalate effectively mask these hydrophilic centers. This "greasy" exterior transforms the molecule into a significantly more lipophilic entity, fundamentally altering its solubility profile. Consequently, its solubility in polar, protic solvents like water is expected to be negligible, while its affinity for nonpolar organic solvents should be substantially increased.

Diagram: Structural Transformation and its Impact on Polarity

G cluster_0 D-Galactose (Hydrophilic) cluster_1 β-D-Galactose Pentapivalate (Lipophilic) D-Galactose D-Galactose (Many -OH groups) High Polarity b-D-Galactose_Pentapivalate β-D-Galactose Pentapivalate (Bulky, nonpolar pivaloyl groups) Low Polarity D-Galactose->b-D-Galactose_Pentapivalate Pivaloylation (Masks -OH groups)

Caption: Transformation from hydrophilic D-galactose to lipophilic β-D-Galactose pentapivalate.

A Survey of Solubility in Common Organic Solvents

While comprehensive, quantitative solubility data for β-D-Galactose pentapivalate is not extensively published, we can infer its likely behavior based on the principles of "like dissolves like" and qualitative information available for the closely related β-D-Galactose pentaacetate. The acetyl groups in the latter are less sterically hindering and slightly more polar than pivaloyl groups, which may lead to some differences in solubility.

Table 1: Predicted Qualitative Solubility of β-D-Galactose Pentapivalate

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolInsoluble to Very Sparingly SolubleThe nonpolar pivaloyl groups dominate the molecular surface, preventing effective solvation by polar, hydrogen-bonding solvents. While some solubility might be observed in alcohols compared to water, it is expected to be low.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileSparingly Soluble to SolubleThese solvents can engage in dipole-dipole interactions with the ester carbonyls of the pivaloyl groups, but lack the strong hydrogen bonding capabilities of protic solvents. Moderate solubility is anticipated.
Nonpolar Aprotic Dichloromethane (DCM), ChloroformSoluble to Freely SolubleThe low polarity of these solvents aligns well with the lipophilic nature of the pentapivalate derivative. Strong van der Waals interactions are expected to facilitate dissolution.
Nonpolar Toluene, HexaneSparingly Soluble to InsolubleWhile nonpolar, the large size and specific shape of the solute may not be readily accommodated by the solvent structure, potentially leading to lower solubility compared to chlorinated solvents.

Expert Insight: In practice, for synthetic transformations, chlorinated solvents like dichloromethane and chloroform are often excellent choices for dissolving fully acylated sugars like β-D-Galactose pentapivalate. For purification by chromatography, mixtures of less polar solvents (e.g., hexanes or heptane) with a more polar modifier (e.g., ethyl acetate or diethyl ether) are typically employed to achieve the desired separation.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for its reliability.

Diagram: Shake-Flask Solubility Determination Workflow

G A 1. Preparation - Add excess solid to solvent - Seal vial B 2. Equilibration - Agitate at constant temperature - (e.g., 24-48 hours) A->B C 3. Phase Separation - Centrifuge or allow to settle B->C D 4. Sampling - Carefully remove aliquot of supernatant C->D E 5. Quantification - Dilute and analyze - (e.g., HPLC, Gravimetric) D->E F 6. Data Analysis - Calculate concentration (mg/mL or mol/L) E->F

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Methodology:

  • Materials and Reagents:

    • β-D-Galactose pentapivalate (high purity)

    • Selected organic solvents (HPLC grade or equivalent)

    • Scintillation vials or other suitable sealed containers

    • Orbital shaker or rotator with temperature control

    • Centrifuge

    • Volumetric flasks and pipettes

    • Analytical balance

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD) or a gravimetric analysis setup.

  • Experimental Procedure: a. Add an excess amount of β-D-Galactose pentapivalate to a pre-weighed vial. The excess solid is crucial to ensure that the solution reaches saturation. b. Add a known volume or mass of the chosen solvent to the vial. c. Securely seal the vial to prevent solvent evaporation. d. Place the vial in a temperature-controlled shaker and agitate at a constant speed for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. e. After the equilibration period, cease agitation and separate the solid and liquid phases. This can be achieved by centrifugation at a high speed or by allowing the solid to settle completely. f. Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. g. Quantify the concentration of the dissolved solute.

    • Gravimetric Analysis: Transfer the aliquot to a pre-weighed container, evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the compound's melting point, and weigh the remaining solid.
    • HPLC Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC and determine the concentration based on the calibration curve.
  • Data Interpretation and Validation:

    • Perform the experiment in triplicate for each solvent to ensure reproducibility.

    • To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours). If the concentration does not change significantly between these points, equilibrium is likely established.

    • Analyze the remaining solid at the end of the experiment (e.g., by melting point or spectroscopy) to ensure that no phase transformation or degradation of the compound has occurred.

Practical Implications for the Researcher

A clear understanding of the solubility of β-D-Galactose pentapivalate is paramount for several key laboratory and developmental activities:

  • Reaction Chemistry: Selecting an appropriate solvent that can dissolve both the protected galactose derivative and other reactants is essential for achieving homogeneous reaction conditions and optimal reaction rates.

  • Purification: Solubility differences are exploited in purification techniques.

    • Crystallization: The choice of a solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below is critical for successful recrystallization.

    • Chromatography: As mentioned, a solvent system that provides differential solubility and interaction with the stationary phase is necessary for effective chromatographic separation.

  • Drug Formulation and Delivery: For any potential therapeutic application, understanding the solubility in various pharmaceutically acceptable solvents and excipients is a foundational step in developing a stable and bioavailable formulation.[1][2] The lipophilic nature of β-D-Galactose pentapivalate could be leveraged in prodrug strategies to enhance membrane permeability.[3]

Conclusion

β-D-Galactose pentapivalate, through the extensive protection of its hydroxyl groups, presents a solubility profile starkly different from its parent monosaccharide. Its pronounced lipophilicity dictates a preference for nonpolar organic solvents, a critical consideration for its synthesis, purification, and application. While a comprehensive quantitative dataset remains to be fully elucidated in the public domain, the theoretical principles and the robust experimental protocol detailed in this guide provide researchers with the necessary framework to confidently navigate the solubility landscape of this and other similarly protected carbohydrate derivatives. Such fundamental knowledge is indispensable for advancing the fields of synthetic chemistry and carbohydrate-based drug discovery.

References

  • This guide is a synthesis of established chemical principles and does not have a single direct source.
  • Information on the shake-flask method for solubility determination is a standard and widely accepted technique in chemistry and pharmaceutical sciences.
  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - ResearchGate. (2024). [Link]

  • General principles of solubility and "like dissolves like" are fundamental concepts in chemistry.
  • The influence of protecting groups on the properties of carbohydrates is a well-established concept in carbohydr
  • The use of pivaloyl groups in organic synthesis and their effect on molecular properties is a common topic in advanced organic chemistry textbooks.
  • Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - MDPI. (2024). [Link]

  • The description of experimental protocols is based on standard labor
  • The practical implications discussed are derived from the common challenges and considerations in synthetic organic chemistry and drug development.
  • D-galactose as a vector for prodrug design - PubMed. (n.d.). [Link]

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advantages of pivaloyl esters as protecting groups in glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the strategic utility of pivaloyl (Piv) esters in carbohydrate chemistry, specifically addressing their role in controlling stereoselectivity and suppressing side reactions during glycosylation.[1]

Content Type: Technical Guide Audience: Synthetic Chemists, Process Chemists, and Drug Development Scientists

Executive Summary: The Steric "Sweet Spot"

In complex oligosaccharide synthesis and glycomimetic drug development (e.g., SGLT2 inhibitors), the choice of protecting group at C-2 is the primary determinant of stereochemical outcome. While acetates (Ac) and benzoates (Bz) are the standard for achieving 1,2-trans selectivity via Neighboring Group Participation (NGP), they suffer from two critical liabilities:

  • Orthoester Formation: A kinetic trap that reduces yield and complicates purification.

  • Acyl Migration: The unwanted movement of protecting groups to adjacent hydroxyls, leading to regio-isomeric mixtures.

The Pivaloyl (Piv) group offers a definitive solution. Its tert-butyl moiety provides significant steric bulk that maintains NGP capability while mechanically blocking the trajectory required for orthoester formation and suppressing migration. This guide details the mechanistic basis, stability profiles, and experimental protocols for leveraging Piv esters to streamline glycosylation workflows.

Mechanistic Foundation: Steering the Oxocarbenium

Neighboring Group Participation (NGP)

Like acetates and benzoates, a C-2 pivaloyl ester stabilizes the oxocarbenium intermediate by forming a five-membered cyclic acyloxonium ion. This effectively blocks the cis-face of the ring, forcing the incoming nucleophile (acceptor) to attack from the trans-face (e.g., forming a


-glycoside from a D-glucosyl donor).
The Orthoester Suppression Mechanism

The critical advantage of Piv lies in the fate of the acyloxonium ion.

  • With Acetates/Benzoates: The acceptor can attack the acetal carbon of the acyloxonium ring, leading to a stable orthoester byproduct.

  • With Pivalates: The bulky tert-butyl group sterically shields the acetal carbon. This forces the nucleophile to attack the only accessible electrophilic site: the anomeric carbon (C-1).

Visualization: NGP and Steric Steering

The following diagram illustrates how the Pivaloyl group enforces product formation over side reactions.

G Donor Glycosyl Donor (C2-OPiv) Oxo Oxocarbenium Intermediate Donor->Oxo Activation Acylox Cyclic Acyloxonium Ion (Piv) Oxo->Acylox NGP Stabilization Ortho Orthoester (Side Product) Acylox->Ortho Attack at C-Acetal (BLOCKED by t-Bu) Product 1,2-trans Glycoside (Target) Acylox->Product Attack at C-1 (Favored)

Figure 1: Mechanistic pathway showing the steric blockade of orthoester formation by the pivaloyl group.[2]

Comparative Analysis: Stability & Reactivity

The pivaloyl group is significantly more stable than its acetate and benzoate counterparts due to the steric hindrance around the carbonyl carbon, which retards nucleophilic attack (hydrolysis). This stability allows for orthogonal protection strategies .

Table 1: Acyl Protecting Group Profile
FeatureAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
Stereocontrol (NGP) ExcellentExcellentExcellent
Orthoester Risk HighModerateVery Low
Acyl Migration High RiskModerate RiskSuppressed
Base Stability Low (Cleaves in min)ModerateHigh (Requires heat/time)
Cleavage Conditions NaOMe/MeOH, RTNaOMe/MeOH, RTNaOMe/MeOH, Reflux or MeLi
Primary Utility General ProtectionUV active, robustDifficult couplings, Orthogonality
Suppression of Acyl Migration

In poly-hydroxylated acceptors, acetyl groups often migrate from O-3 or O-4 to a free primary O-6 hydroxyl under basic conditions or during column chromatography. The bulky tert-butyl group of a pivalate creates a high energy barrier for the tetrahedral intermediate required for migration, effectively "locking" the ester in place.

Strategic Applications in Synthesis

Orthogonal Deprotection Workflow

One of the most powerful applications of Piv esters is the ability to selectively remove acetates or benzoates in their presence. This is invaluable when synthesizing branched oligosaccharides where specific hydroxyls must be liberated sequentially.

Scenario: A glucose scaffold protected with C-2 Piv and C-3,4,6 Acetates.[1]

  • Step 1: Treat with mild base (e.g., catalytic NaOMe, 0°C to RT). Acetates cleave; Piv remains intact.

  • Step 2: Glycosylate the revealed hydroxyls.

  • Step 3: Remove Piv using harsh basic conditions or reductive cleavage (e.g., DIBAL-H) if needed.

Workflow Start Fully Protected Monosaccharide (C2-OPiv, C3,4,6-OAc) Step1 Selective Deprotection (NaOMe, MeOH, 0°C) Start->Step1 Kinetic Control Intermed Acceptor Ready (C2-OPiv, C3,4,6-OH) Step1->Intermed Acetates Removed Step2 Glycosylation Reaction (Donor + Promoter) Intermed->Step2 Product Disaccharide (C2-OPiv retained) Step2->Product

Figure 2: Workflow for orthogonal deprotection exploiting the stability of the Piv group.

Experimental Protocols

Protocol A: Installation of Pivaloyl Group

Standard installation on a primary or secondary hydroxyl.

  • Reagents: Pivaloyl chloride (PivCl), Pyridine (solvent/base), DMAP (catalyst).

  • Procedure:

    • Dissolve the carbohydrate substrate in dry Pyridine (0.1 M).

    • Cool to 0°C under inert atmosphere (N₂ or Ar).

    • Add PivCl (1.2 – 1.5 equiv per OH).

    • Add catalytic DMAP (0.1 equiv). Note: DMAP is crucial due to the steric bulk of PivCl.

    • Warm to RT and stir (reaction is slower than acetylation; typically 4–12 h).

    • Quench: Add MeOH to consume excess PivCl.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO₃, and brine.

Protocol B: Selective Removal (De-O-acetylation in presence of Piv)
  • Reagents: NaOMe (0.5 M in MeOH).

  • Procedure:

    • Dissolve substrate in dry MeOH/CH₂Cl₂ (2:1 v/v).

    • Cool to 0°C.

    • Add NaOMe to reach pH ~9-10.

    • Monitor by TLC. Acetates usually cleave within 30–60 mins. Piv remains stable for hours at this temperature.

    • Quench: Neutralize immediately with acidic resin (e.g., Amberlite IR-120 H+) once acetates are gone. Do not let the reaction sit overnight.

Protocol C: Complete Removal of Pivaloyl Groups
  • Reagents: NaOMe (high concentration) or MeLi.

  • Procedure (Zemplén Variant):

    • Dissolve in MeOH.

    • Add excess NaOMe (pH > 12).

    • Reflux for 12–24 hours. The heat is necessary to overcome the steric barrier.

  • Alternative (Reductive):

    • Use DIBAL-H in CH₂Cl₂ at -78°C for selective cleavage if base sensitivity is an issue elsewhere in the molecule.

References

  • Pivaloyl Protection in Glucose Derivatives. NBInno. Retrieved from [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity. MDPI. Retrieved from [Link]

  • Mechanism of Acyl Group Migration in Carbohydrates. Chemistry - A European Journal. Retrieved from [Link]

  • Orthoesters versus 2-O-Acyl Glycosides as Glycosyl Donors. ResearchGate. Retrieved from [Link]

  • Protecting Groups in Organic Synthesis (Green & Wuts). Organic Chemistry Portal. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity of Galactose Pentapivalate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Art and Science of a Bulky Protector

In the intricate world of carbohydrate chemistry, where the subtle interplay of stereochemistry and reactivity dictates the path to complex oligosaccharides and glycoconjugates, the choice of protecting groups is paramount. Among the arsenal available to the synthetic chemist, the pivaloyl group stands out. Its significant steric bulk and robust stability offer a unique combination of properties that can be masterfully exploited to control reaction outcomes. This guide delves into the reactivity of a key player in this field: galactose pentapivalate. We will explore not just what it does, but why it behaves the way it does, providing a deeper understanding for those engaged in the synthesis of bioactive glycans.

Part 1: Unveiling Galactose Pentapivalate: A Molecule of Strategic Importance

The Pivaloyl Group: More Than Just a Steric Shield

The pivaloyl group, a tert-butylcarbonyl moiety, is a cornerstone of protecting group strategy in organic synthesis, particularly in carbohydrate chemistry.[1] Its defining characteristic is its substantial steric hindrance, which profoundly influences the stereochemical outcome of reactions at adjacent centers, a critical factor in the precise art of glycosylation.[1] Beyond its steric influence, the pivaloyl ester is known for its remarkable stability across a wide range of reaction conditions, yet it can be cleaved when necessary, typically under basic or acidic hydrolysis.[1] This delicate balance of stability and lability makes it an invaluable tool for multi-step synthetic campaigns.

Galactose Pentapivalate: A Key Building Block

Galactose pentapivalate, where all five hydroxyl groups of galactose are protected as pivaloyl esters, is a versatile building block in glycochemistry. Its per-acylation renders it a stable, crystalline solid that is amenable to purification and long-term storage. More importantly, it serves as a precursor to highly reactive glycosyl donors, such as tetra-O-pivaloyl-galactopyranosyl bromide, which are instrumental in the synthesis of complex galactose-containing oligosaccharides.[2]

Part 2: The Heart of the Matter: Galactose Pentapivalate in Glycosylation Reactions

The primary application of galactose pentapivalate lies in its role as a glycosyl donor in the formation of glycosidic linkages. The nature of the pivaloyl protecting groups, particularly the one at the C4 position, plays a crucial role in directing the stereochemical outcome of these reactions.

Activation of Pivaloylated Galactosyl Donors

To be used in a glycosylation reaction, the anomeric pivaloyl group of galactose pentapivalate is typically replaced with a good leaving group, such as a bromide, to form a glycosyl donor. This activation is a critical step that initiates the glycosylation cascade. The reaction of the thioglycoside with NIS/TfOH is a common method to convert the glycosyl donor into a highly reactive electrophile.[3]

The α-Directing Effect of the C4-Pivaloyl Group: A Mechanistic Insight

One of the most significant aspects of using pivaloylated galactose donors is the high α-selectivity observed in glycosylation reactions.[4][5][6] This stereochemical preference is attributed to the participation of the C4-pivaloyl group, a phenomenon known as remote participation.

While neighboring group participation by a C2-acyl group is a well-established method for achieving 1,2-trans-glycosidic linkages, remote participation involves a protecting group further away from the anomeric center. In the case of C4-pivaloylated galactose donors, the pivaloyl group at the C4 position actively participates in the reaction to favor the formation of the 1,2-cis-α-glycoside.[4][5][6]

Cryogenic infrared spectroscopy and density functional theory (DFT) calculations have provided strong evidence for the formation of a dioxolenium-type intermediate during the glycosylation reaction with C4-pivaloylated galactose donors.[4] This intermediate is formed through the interaction of the C4-pivaloyl group with the oxocarbenium ion that forms upon departure of the leaving group.

G Donor Pivaloylated Galactosyl Donor (e.g., Bromide) Oxocarbenium Oxocarbenium Ion Intermediate Donor->Oxocarbenium Leaving Group Departure Dioxolenium Dioxolenium Ion Intermediate (Stabilized by C4-Piv) Oxocarbenium->Dioxolenium Remote Participation of C4-Pivaloyl Group Alpha_Product α-Glycoside (1,2-cis) Dioxolenium->Alpha_Product Nucleophilic Attack by Acceptor (ROH) from β-face Acceptor Glycosyl Acceptor (ROH)

Caption: Proposed mechanism for α-selective glycosylation.

The formation of this cyclic dioxolenium ion shields the α-face of the molecule, directing the incoming nucleophile (the glycosyl acceptor) to attack from the β-face, resulting in the exclusive formation of the α-glycosidic bond.[4] The electron-rich nature of the pivaloyl group enhances the efficiency of this remote participation, leading to the observed high α-selectivity.[4]

Regioselectivity in Glycosylations

When a glycosyl acceptor possesses multiple free hydroxyl groups, the regioselectivity of the glycosylation becomes a critical factor. Studies on the glycosylation of di-protected galactose acceptors have shown that the equatorial hydroxyl groups are generally more reactive than the axial ones due to steric factors.[7][8] The reactivity of the glycosyl donor also plays a role, with more reactive donors often leading to lower regioselectivity.[7]

Table 1: Regioselectivity in the Glycosylation of Galactose Acceptors

EntryDonorAcceptorProduct Ratio (1→3 : 1→4)Isolated Yield (%)Reference
13 10.3 : 174[7]
23 7 : 178[7]
34 3.0 : 174[7]
44 1.8 : 172[7]

Note: Donors and acceptors are specific protected galactose derivatives as described in the cited literature. This table illustrates the general trend of regioselectivity.

Experimental Protocols: A Practical Guide

The following protocols are based on established procedures and provide a starting point for the use of pivaloylated galactose donors in glycosylation reactions.

This protocol is adapted from the general procedures for the synthesis of glycosyl halides.

Materials:

  • Galactose pentapivalate

  • Hydrogen bromide (HBr) in acetic acid (33 wt%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve galactose pentapivalate (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add HBr in acetic acid (2.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and carefully wash with ice-cold saturated aqueous sodium bicarbonate until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetra-O-pivaloyl-galactopyranosyl bromide.

  • Use the crude product immediately in the subsequent glycosylation step without further purification.

This protocol is a generalized procedure based on the work of Kunz and co-workers.[2]

Materials:

  • Tetra-O-pivaloyl-galactopyranosyl bromide (donor, ~1.2 eq)

  • Suitably protected glucosamine derivative (acceptor, 1.0 eq)

  • Silver trifluoromethanesulfonate (AgOTf) or other suitable promoter

  • Dichloromethane (DCM), anhydrous

  • Molecular sieves (4 Å), activated

  • Inert atmosphere

Procedure:

  • To a solution of the glucosamine acceptor and activated 4 Å molecular sieves in anhydrous DCM under an inert atmosphere, add the glycosyl donor.

  • Cool the mixture to the desired temperature (e.g., -40 °C).

  • Add a solution of the promoter (e.g., AgOTf) in anhydrous DCM dropwise.

  • Stir the reaction at the same temperature for the required time, monitoring by TLC.

  • Upon completion, quench the reaction by adding a suitable reagent (e.g., triethylamine).

  • Filter the reaction mixture through a pad of Celite, wash the Celite with DCM, and concentrate the filtrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.

Part 3: The Unmasking: Deprotection of Per-O-pivaloylated Galactose

While the stability of the pivaloyl group is a significant advantage during synthesis, it presents a considerable challenge during the final deprotection step. The steric hindrance that is so beneficial for stereocontrol also makes the pivaloyl esters highly resistant to cleavage.

The Challenge of Pivaloyl Ester Cleavage

The bulky tert-butyl group effectively shields the carbonyl carbon from nucleophilic attack, making saponification under standard basic conditions (e.g., NaOMe in MeOH) sluggish and often incomplete. Forcing conditions can lead to side reactions and degradation of the carbohydrate core.

Strategies for Pivaloyl Deprotection

Several methods have been explored for the cleavage of pivaloyl esters in the context of carbohydrate chemistry. The choice of method depends on the overall protecting group strategy and the sensitivity of the molecule.

While challenging, strong basic conditions can be effective. The use of stronger, less hindered bases or higher temperatures may be necessary.

Table 2: Conditions for Basic Hydrolysis of Pivaloyl Esters

ReagentSolventTemperatureComments
NaOMeMeOH/THFRefluxOften slow and incomplete
LiOHTHF/H₂ORoom Temp to 40 °CCan be more effective than NaOMe
t-BuOKTHFRoom TempA strong, non-nucleophilic base

Reductive cleavage using hydride reagents can be an alternative to basic hydrolysis.

Table 3: Conditions for Reductive Cleavage of Pivaloyl Esters

ReagentSolventTemperatureComments
LiAlH₄THF0 °C to Room TempPowerful reducing agent, may affect other functional groups
DIBAL-HToluene or DCM-78 °C to 0 °CCan be more selective than LiAlH₄
A Representative Deprotection Protocol

The following is a general procedure for the deprotection of a pivaloylated oligosaccharide using strong basic conditions.

Materials:

  • Pivaloylated oligosaccharide

  • Sodium methoxide (NaOMe) solution in methanol (freshly prepared or titrated)

  • Methanol (MeOH), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Amberlite IR120 (H⁺) resin

  • Inert atmosphere

Procedure:

  • Dissolve the pivaloylated oligosaccharide in a mixture of anhydrous THF and MeOH under an inert atmosphere.

  • Add a solution of NaOMe in MeOH (a significant excess, e.g., 10-20 eq per ester group).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. This may take several hours to days.

  • Upon completion, cool the reaction to room temperature and neutralize with Amberlite IR120 (H⁺) resin until the pH is neutral.

  • Filter the resin and wash it with MeOH.

  • Concentrate the combined filtrate and washings under reduced pressure.

  • Purify the deprotected oligosaccharide by a suitable method, such as size-exclusion chromatography or reversed-phase HPLC.

Part 4: Beyond Glycosylation: Exploring Further Reactivity

While the primary role of galactose pentapivalate is as a precursor to glycosyl donors, its reactivity is not limited to this function. The selective manipulation of the pivaloyl groups could open avenues for the synthesis of complex, differentially protected galactose building blocks. However, the high stability of the pivaloyl esters makes their selective cleavage a formidable challenge, and literature on this topic is scarce. Future research in this area could unlock new synthetic strategies.

Part 5: Conclusion and Future Perspectives

Galactose pentapivalate is a powerful tool in the arsenal of the synthetic carbohydrate chemist. The steric and electronic properties of the pivaloyl protecting groups provide a high degree of control over the stereochemical outcome of glycosylation reactions, particularly in directing the formation of challenging α-glycosidic linkages. The mechanistic understanding of remote participation by the C4-pivaloyl group has been instrumental in the rational design of glycosylation strategies. However, the robustness of the pivaloyl group also presents a significant hurdle in the final deprotection step, necessitating harsh conditions that may not be compatible with sensitive substrates.

Future research will likely focus on the development of milder and more efficient methods for the deprotection of per-pivaloylated carbohydrates. Furthermore, the exploration of selective manipulations of the pivaloyl groups on the galactose scaffold could lead to the development of novel and versatile building blocks for the synthesis of increasingly complex and biologically relevant glycans. As our understanding of the intricate roles of carbohydrates in biology continues to grow, so too will the demand for innovative synthetic tools like galactose pentapivalate.

References

  • Oßwald, M., Lang, U., Friedrich-Bochnitschek, S., Pfrengle, W., & Kunz, H. (2003). Regioselective Glycosylation of Glucosamine and Galactosamine Derivates Using O-Pivaloyl Galactosyl Donors.
  • Parametric Analysis of Donor Activation for Glycosylation Reactions. (n.d.). Refubium - Freie Universität Berlin. Retrieved February 6, 2026, from [Link]

  • Greis, K., Leichnitz, S., Kirschbaum, C., Chang, C.-W., Lin, M.-H., Meijer, G., von Helden, G., Seeberger, P. H., & Pagel, K. (2022). The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation. Journal of the American Chemical Society, 144(44), 20258–20266. [Link]

  • Del Vigo, A. A., Marino, C., & Uhrig, M. L. (2019). Regioselectivity of glycosylation reactions of galactose acceptors: an experimental and theoretical study. Beilstein Journal of Organic Chemistry, 15, 2982–2989. [Link]

Sources

Methodological & Application

stereoselective glycosylation using b-D-Galactose pentapivalate

Application Note: High-Fidelity -Stereoselective Glycosylation Using -D-Galactose Pentapivalate

Executive Summary

This guide details the protocol for utilizing


-D-Galactose Pentapivalate


This protocol leverages the "Pivaloyl Effect" : the steric bulk of the tert-butyl group at C-2 destabilizes the orthoester intermediate, forcing the reaction pathway toward the desired

Mechanistic Insight: The Pivaloyl Advantage

To understand why we use Galactose Pentapivalate, we must analyze the failure mode of its acetate counterpart.

The Orthoester Problem (Acetates)

In standard Neighboring Group Participation (NGP), the carbonyl oxygen of the C-2 ester attacks the anomeric center (C-1), forming a dioxolenium ion.

  • The Flaw: With acetates (R =

    
    ), the nucleophile (acceptor) can attack the central carbon of the dioxolenium ring rather than the anomeric carbon.
    
  • The Result: Formation of a stable orthoester byproduct instead of the glycoside.

The Pivaloyl Solution

When


  • The Fix: Steric hindrance blocks the "orthoester path."[1]

  • The Outcome: The nucleophile is funneled exclusively to the anomeric center (C-1) from the top face (

    
    -face), ensuring high stereoselectivity and yield.
    
Pathway Visualization

The following diagram illustrates the divergence between the Acetyl (Orthoester) and Pivaloyl (Glycoside) pathways.

GlycosylationMechanismcluster_AcetylAcetyl Donor (Failure Mode)cluster_PivaloylPivaloyl Donor (Target Mode)PrecursorGalactose Pentapivalate(Precursor)ActivationActivation(Lewis Acid / Promoter)Precursor->ActivationOxocarbeniumOxocarbenium IonActivation->OxocarbeniumDioxoleniumDioxolenium Ion(Bridged Intermediate)Oxocarbenium->DioxoleniumC-2 NGPOrthoesterOrthoester Byproduct(Kinetic Trap)Dioxolenium->OrthoesterAttack at C-Center(Low Sterics)StericBlockSteric Shielding(t-Butyl Group)Dioxolenium->StericBlockPivaloyl BulkBetaGlycosideβ-Galactoside(1,2-trans Product)StericBlock->BetaGlycosideForced Attack at C-1(Top Face)

Figure 1: Mechanistic divergence. The Pivaloyl group (Green path) physically blocks the formation of the orthoester byproduct (Red path) common with acetates.

Experimental Protocol

This protocol describes the conversion of


-D-Galactose Pentapivalate
Phase 1: Activation (Synthesis of Galactosyl Bromide)

Direct use of pentapivalate is possible with Lewis Acids (e.g.,

Reagents:

  • 
    -D-Galactose Pentapivalate (1.0 equiv)
    
  • Hydrogen Bromide (HBr), 33% in Acetic Acid

  • Dichloromethane (DCM) - Anhydrous

Procedure:

  • Dissolution: Dissolve

    
    -D-Galactose Pentapivalate in anhydrous DCM (0.2 M concentration) under an inert atmosphere (
    
    
    or Ar).
  • Bromination: Cool to 0°C. Add HBr (33% in AcOH, 5.0 equiv) dropwise.

    • Note: The anomeric pivalate is selectively cleaved and replaced by bromine.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting material.

  • Workup: Dilute with DCM. Wash with ice-cold water (x2), saturated

    
     (carefully, until neutral), and brine.
    
  • Drying: Dry over

    
    , filter, and concentrate in vacuo at <40°C.
    
    • Checkpoint: The product, 2,3,4,6-Tetra-O-pivaloyl-

      
      -D-galactopyranosyl bromide , is usually a syrup or white foam. It is prone to hydrolysis; use immediately in Phase 2 or store at -20°C under Argon.
      
Phase 2: Stereoselective Glycosylation (Koenigs-Knorr Variant)

Reagents:

  • Donor: Gal-Piv Bromide (from Phase 1) (1.2 – 1.5 equiv)

  • Acceptor: Target Alcohol (1.0 equiv)

  • Promoter: Silver Triflate (AgOTf) or Silver Carbonate (

    
    )
    
  • Acid Scavenger: 2,4,6-Collidine or TTBP (2,4,6-Tri-tert-butylpyrimidine)

  • Solvent: Anhydrous DCM (favors

    
    -selectivity via tight ion pairing)
    
  • Molecular Sieves: 4Å (activated)

Step-by-Step:

  • Preparation: In a flame-dried flask, combine the Acceptor (1.0 equiv) and Acid Scavenger (1.0 equiv) in anhydrous DCM. Add activated 4Å molecular sieves. Stir for 30 mins to ensure absolute dryness.

  • Activation: Add the Promoter (AgOTf, 1.5 equiv) to the mixture. Protect from light (wrap flask in foil).

  • Coupling: Dissolve the Gal-Piv Bromide (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the acceptor mixture at -20°C.

    • Why -20°C? Lower temperatures improve the stability of the dioxolenium intermediate, further suppressing side reactions.

  • Progression: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Filter the mixture through a Celite pad to remove silver salts. Wash the pad with DCM.

  • Wash: Wash the filtrate with 1M HCl (to remove collidine), saturated

    
    , and brine.
    
  • Purification: Flash column chromatography (Hexane/EtOAc).

Data Analysis & Validation

Expected Performance: Pivaloyl vs. Acetyl

The following table summarizes the typical performance improvements when switching from Acetyl to Pivaloyl protection for Galactose donors.

ParameterAcetyl Donor (Gal-OAc)Pivaloyl Donor (Gal-OPiv)Mechanistic Cause
Major Product

-Glycoside + Orthoester

-Glycoside
(Exclusive)
Steric bulk of t-Bu group blocks orthoester path.

:

Ratio
~4:1 to 8:1>20:1 Robust NGP via stable dioxolenium ion.
Yield 40–60% (loss to orthoester)75–95% Elimination of side-reaction pathways.
Purification Difficult (Orthoester co-elutes)Simple Clean reaction profile.
Self-Validating NMR Signatures

To confirm the formation of the


  • 
    -Anomeric Proton (H-1):  Look for a doublet at 
    
    
    4.5 – 4.7 ppm
    .
  • Coupling Constant (

    
    ):  Must be 7.5 – 8.5 Hz .
    
    • Interpretation: This large coupling constant indicates a trans-diaxial relationship between H-1 and H-2, confirming the

      
      -configuration.
      
  • Orthoester Check: If an orthoester formed, you would see a characteristic peak shift for the tert-butyl protons or the H-1 signal shifting upfield (lower ppm) with a smaller coupling constant.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Hydrolysis Moisture in reaction.Re-activate Molecular Sieves (300°C under vacuum). Ensure DCM is distilled over

.

-Anomer Observed
"Mismatched" donor/acceptor or solvent effect.Ensure solvent is DCM (non-participating). Avoid Ether/Acetonitrile. Lower the reaction temperature to -40°C.
Unreacted Donor Silver promoter degraded.Use fresh AgOTf. Ensure the reaction is kept in the dark (Ag salts are light-sensitive).
Donor Decomposition Acid sensitivity of Pivalates.Ensure Acid Scavenger (Collidine/TTBP) is present before adding the promoter.

References

  • Demchenko, A. V. (2003).[2] "1,2-trans-Stereoselective Glycosylation." Handbook of Chemical Glycosylation. Wiley-VCH. [Link]

  • Kunishima, M., et al. (2009). "Pivaloyl Protection for Stereoselective Glycosylation." Journal of Organic Chemistry, 74, 8856-8858.[3] [Link]

  • Nigudkar, S. S., & Demchenko, A. V. (2015). "Stereocontrolled chemical glycosylation: current challenges and future perspectives." Chemical Science, 6(5), 2687-2704. [Link]

  • Faidnang, S., et al. (2022). "Recent Advances in Stereoselective Chemical O-Glycosylation Reactions." Frontiers in Chemistry, 10. [Link]

  • Crich, D. (2010). "Mechanism of a Chemical Glycosylation Reaction." Accounts of Chemical Research, 43(8), 1144–1153. [Link]

Application Note: Strategies for the Selective Deprotection of Pivaloyl Groups on Galactose

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pivaloyl (Piv) group is a sterically hindered acyl protecting group widely employed in carbohydrate chemistry due to its high stability under various reaction conditions. This stability, however, presents a significant challenge when its selective removal is required in the presence of other sensitive functionalities or protecting groups during the synthesis of complex oligosaccharides and glycoconjugates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for the selective deprotection of pivaloyl esters on galactose derivatives. We will explore the mechanistic basis for selectivity, provide validated, step-by-step protocols for key chemical methods, and discuss common challenges such as acyl migration.

Introduction: The Role and Challenge of the Pivaloyl Group

In the intricate field of carbohydrate synthesis, protecting groups are essential tools that temporarily mask hydroxyl groups, allowing for regioselective reactions at other positions.[1] The choice of protecting group is dictated by its stability to a range of reaction conditions and the ease with which it can be removed—ideally, orthogonally to other protecting groups.[2]

The pivaloyl (Piv) group, a trimethylacetyl ester, is prized for its robustness. Its bulky tert-butyl moiety provides significant steric hindrance, making it resistant to many conditions that would cleave less hindered esters like acetates or benzoates.[3] Pivaloyl groups are often employed as "permanent" protecting groups that are removed at the final stages of a synthesis.[4] However, their stability necessitates harsh deprotection conditions, which can compromise the integrity of the target molecule.[4]

The challenge, therefore, lies in identifying and optimizing conditions that allow for the selective cleavage of a specific pivaloyl group—for instance, at the more reactive primary C-6 position of galactose over the secondary positions—or the removal of pivaloyl groups while leaving other acid- or base-labile groups intact.

Figure 1: Structure and positions of pivaloyl (OPiv) groups on a galactose scaffold.

Mechanistic Considerations for Selective Deprotection

Selectivity in deprotection is primarily governed by two factors: the inherent reactivity of the hydroxyl position and the mechanism of the cleavage reaction.

  • Steric Hindrance: The primary hydroxyl at the C-6 position of galactose is sterically more accessible than the secondary hydroxyls at C-2, C-3, and C-4. This often allows for selective reactions at C-6. Pivaloyl chloride, for example, can selectively protect primary alcohols in polyhydroxy substrates.[3] This principle can be reversed during deprotection, where the C-6 pivaloyl ester may be more susceptible to cleavage by sterically demanding reagents or enzymes.

  • Electronic Effects: Electron-withdrawing groups on the galactose ring can influence the reactivity of adjacent esters, although this effect is generally less pronounced than steric factors for pivalates.[4]

  • Acyl Migration: A significant risk during deprotection, particularly under basic or acidic conditions, is intramolecular acyl migration.[5] If a neighboring hydroxyl group is deprotected, the pivaloyl group can migrate to that position, leading to a mixture of constitutional isomers. This phenomenon is prominent in carbohydrates due to the close proximity of hydroxyl groups.[5] Careful selection of reaction conditions and temperature is crucial to minimize this side reaction.

Chemical Deprotection Methodologies and Protocols

Several chemical strategies have been developed for the cleavage of pivaloyl esters. The choice of method depends on the desired selectivity and the presence of other protecting groups on the molecule.

Base-Catalyzed Transesterification/Hydrolysis

While pivaloyl esters are significantly more stable to basic hydrolysis than acetates or benzoates (hydrolysis ability: Piv < Bz < Ac), they can be cleaved using strong bases or nucleophiles.[3] This difference in reactivity forms the basis for selective deprotection.

Causality: The reaction proceeds via nucleophilic attack of an alkoxide (e.g., methoxide) or hydroxide at the sterically hindered carbonyl carbon of the pivaloyl group. The high activation energy required for this step is what makes the group so stable. To achieve cleavage, elevated temperatures or stronger, less-hindered nucleophiles are often necessary.

Protocol 1: Selective Deprotection with Sodium Methoxide (Zemplén Conditions)

This method is a classic for acyl group removal in carbohydrate chemistry. By carefully controlling stoichiometry, temperature, and reaction time, it can be tuned for selectivity.

  • Preparation: Dissolve the pivaloyl-protected galactose (1.0 eq) in anhydrous methanol (MeOH, approx. 0.1 M solution) in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add a freshly prepared solution of sodium methoxide in methanol (0.1 to 0.5 M solution, 1.1 - 2.0 eq) dropwise to the stirred solution at 0 °C. For highly selective removal of a single, more reactive pivaloyl group, start with catalytic amounts (e.g., 0.1 eq) and monitor carefully.

  • Reaction: Allow the reaction to warm to room temperature or gently heat to reflux (40-65 °C) to cleave the more resilient pivaloyl groups.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a hexanes/ethyl acetate solvent system. The deprotected product will have a lower Rf value.

  • Work-up: Once the desired level of deprotection is achieved, cool the reaction to 0 °C and neutralize it by adding an acidic ion-exchange resin (e.g., Amberlite® IR120 H⁺) until the pH is neutral. Alternatively, quench with acetic acid.

  • Purification: Filter the resin, and concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to isolate the desired partially deprotected galactose.

Self-Validation: The success of this protocol is validated by TLC analysis showing the consumption of starting material and the appearance of a new, more polar spot. Final structure confirmation should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reductive Cleavage

Reductive methods offer an alternative pathway that avoids strongly basic conditions, which can be advantageous if the substrate contains base-labile groups.

Causality: Hydride reagents, such as Diisobutylaluminium hydride (DIBAL-H) or Lithium aluminum hydride (LAH), reduce the ester directly to the corresponding alcohol. The reaction involves the nucleophilic addition of a hydride ion to the ester carbonyl, followed by the elimination of an alkoxyaluminum intermediate which is then hydrolyzed during workup.

Protocol 2: Deprotection with Diisobutylaluminium Hydride (DIBAL-H)

DIBAL-H is a powerful reducing agent that must be handled with care, especially at low temperatures to control its reactivity.

  • Preparation: Dissolve the pivaloyl-protected galactose (1.0 eq) in an anhydrous aprotic solvent (e.g., toluene or dichloromethane, DCM) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature during the addition of DIBAL-H to prevent over-reduction.

  • Reagent Addition: Add DIBAL-H (typically a 1.0 M solution in hexanes or toluene, 1.5 - 2.5 eq per pivaloyl group) dropwise via syringe to the vigorously stirred solution.

  • Reaction: Stir the reaction at -78 °C for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC. Quench a small aliquot of the reaction mixture with methanol and then water before spotting on the TLC plate.

  • Work-up (Fieser Method): While the reaction is still at low temperature, quench it by the slow, sequential addition of methanol, followed by saturated aqueous sodium potassium tartrate solution (Rochelle's salt). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., DCM). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by silica gel chromatography.

Safety Note: DIBAL-H is pyrophoric and reacts violently with water. All glassware must be scrupulously dried, and the reaction must be run under a strict inert atmosphere.

Start Pivaloylated Galactose in Anhydrous Solvent Reaction Add Deprotection Reagent (e.g., NaOMe or DIBAL-H) Control Temperature & Time Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Quench & Neutralize Reaction Monitor->Workup Complete Extract Aqueous Work-up & Extraction Workup->Extract Purify Column Chromatography Extract->Purify Analyze Characterization (NMR, MS) Purify->Analyze Choice Choice of Deprotection Method Selectivity Desired Regioselectivity (e.g., C-6 vs. others) Choice->Selectivity Orthogonality Presence of Other Protecting Groups Choice->Orthogonality Substrate Substrate Tolerance (Acid/Base Sensitivity) Choice->Substrate Scale Reaction Scale & Yield Requirements Choice->Scale

Figure 3: Key factors influencing the selection of a pivaloyl deprotection strategy.

Conclusion

The selective deprotection of pivaloyl groups on galactose is a non-trivial but achievable synthetic transformation. Success hinges on a thorough understanding of the steric and electronic properties of the substrate and the mechanism of the chosen deprotection reagent. Basic hydrolysis under carefully controlled Zemplén conditions remains a workhorse method, offering good selectivity between different acyl groups. For substrates sensitive to base, reductive cleavage with reagents like DIBAL-H provides a powerful, albeit more hazardous, alternative. Researchers must carefully monitor reactions to prevent over-reaction and minimize side reactions like acyl migration. The protocols and considerations outlined in this note provide a robust framework for developing and optimizing selective deprotection strategies in complex carbohydrate synthesis.

References

  • Chakraborti, A. K., & Nayak, M. K. (1999). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry, 64(21), 8027–8030. [Link]

  • Garegg, P. J., Iversen, T., & Oscarson, S. (1976). Selective pivaloylation of 2-acetamido-2-deoxy sugars. Carbohydrate Research, 50(1), C12-C14. [Link]

  • Doria, F. (n.d.). Acyl Group Migration in Carbohydrates. Uppsala University Publications. [Link]

  • Carbohydrate Chemistry Part 3. Protecting Groups. (2020, April 9). YouTube. [Link]

  • Guijarro, D., & Yus, M. (2005). Reductive Removal of the Pivaloyl Protecting Group from Tetrazoles by a Naphthalene-Catalyzed Lithiation Process. Synthesis, 2005(16), 2757-2762. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900–1934. [Link]

  • Tefera, T. W., & Bongat, A. F. G. (2022). An orthogonal approach for the precise synthesis of phenylpropanoid sucrose esters. New Journal of Chemistry, 46(17), 7959-7964. [Link]

  • Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. organic-chemistry.org. [Link]

  • Boltje, T. J., Buskas, T., & Boons, G.-J. (2010). Protecting Group Strategies in Carbohydrate Chemistry. In Modern Synthetic Methods in Carbohydrate Chemistry. Wiley-VCH. [Link]

  • Santoyo-González, F., et al. (1998). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. Synthesis, 1998(12), 1787-1792. [Link]

  • GÁMEZ-MONTANO, R., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecular Diversity Preservation International (MDPI). [Link]

  • Robert, J. D., & Caserio, M. C. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Rehbein, P. (2013). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? ResearchGate. [Link]

Sources

Application Notes and Protocols for the Synthesis of Glycosyl Halides from β-D-Galactose Pentapivalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the precise synthesis of complex carbohydrates and glycoconjugates is of paramount importance. These molecules are integral to a vast array of biological processes, including cell recognition, signaling, and immune responses.[1][2] Glycosyl halides are foundational building blocks in this field, serving as highly reactive glycosyl donors for the formation of glycosidic bonds since the seminal work of Koenigs and Knorr.[3][4] Their reactivity, however, necessitates careful control over the synthetic process, particularly concerning the choice of protecting groups on the sugar backbone.

This guide provides a detailed technical overview and robust protocols for the conversion of β-D-Galactose pentapivalate to the corresponding glycosyl halides. We will delve into the critical role of pivaloyl protecting groups, the mechanistic underpinnings of the transformation that dictate stereochemical outcomes, and provide step-by-step methodologies for researchers and scientists.

The Strategic Role of Pivaloyl Protecting Groups

The choice of protecting group in carbohydrate chemistry is not merely for masking reactive hydroxyls; it is a strategic decision that profoundly influences reactivity and stereochemistry.[5][6] The pivaloyl (Piv) group, a tert-butylcarbonyl moiety, offers distinct advantages in the synthesis of glycosyl donors.[7]

  • Steric Influence: The significant steric bulk of the pivaloyl group provides a rigid conformational framework for the sugar ring.[1] This steric hindrance can direct the stereochemical outcome of reactions at the anomeric center, enhancing selectivity for the desired product.[7]

  • Electronic Effects & Stability: Pivaloyl esters are electron-withdrawing, which contributes to the stability of the glycosyl donor. This stability is advantageous for storage and handling, yet the group can be readily activated under appropriate conditions for glycosylation.[7] The balance of stability and controlled reactivity is a key feature of pivaloylated intermediates.[1]

  • Neighboring Group Participation: The ester functionality at the C-2 position is crucial for controlling the stereochemistry of glycosylation. The C-2 pivaloyl group participates in the reaction mechanism to form a stable intermediate, which ultimately directs the formation of 1,2-trans-glycosidic linkages with high fidelity.[5][8]

Reaction Mechanism: Neighboring Group Participation in Action

The conversion of an acylated sugar like β-D-Galactose pentapivalate to a glycosyl halide proceeds through the formation of a key oxocarbenium ion intermediate.[9][10] The stereochemical outcome of this process is governed by the participation of the adjacent C-2 pivaloyl group.

The reaction is initiated by a Lewis or Brønsted acid, which activates the anomeric pivaloyl group, leading to its departure. Instead of forming a simple, planar oxocarbenium ion, the carbonyl oxygen of the C-2 pivaloyl group attacks the anomeric carbon in an intramolecular SN2-like fashion. This process, known as neighboring group participation, results in the formation of a cyclic dioxolanium-like ion intermediate.[5][8] This intermediate effectively shields one face of the molecule. The incoming halide nucleophile can then only attack from the opposite face, leading to a product with a defined stereochemistry. For β-D-Galactose pentapivalate, where the C-1 and C-2 substituents are trans, this mechanism leads to the formation of the thermodynamically stable α-glycosyl halide.

G cluster_0 Mechanism of Glycosyl Bromide Formation A β-D-Galactose Pentapivalate B Oxocarbenium Ion Formation A->B + HBr C Neighboring Group Participation B->C Intramolecular Attack D Acyloxonium Ion Intermediate C->D E Nucleophilic Attack by Bromide D->E + Br⁻ F α-Glycosyl Bromide (Thermodynamic Product) E->F

Caption: Mechanism of α-glycosyl bromide formation via neighboring group participation.

Experimental Protocols

Safety Precaution: These protocols involve the use of corrosive and hazardous reagents such as hydrogen bromide and strong Lewis acids. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 2,3,4,6-Tetra-O-pivaloyl-α-D-galactopyranosyl Bromide

This protocol is adapted from established procedures for the conversion of per-acylated sugars to glycosyl bromides using hydrogen bromide.[4][11] The C-2 pivaloyl group directs the reaction to yield the α-bromide as the major product.

Materials:

  • β-D-Galactose pentapivalate

  • Dichloromethane (DCM), anhydrous

  • Hydrogen bromide solution (33% w/w in acetic acid)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and argon/nitrogen inlet

  • Addition funnel or syringe

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add β-D-Galactose pentapivalate (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, slowly add hydrogen bromide solution (33% in acetic acid, 2.0-3.0 eq) dropwise via a syringe over 10-15 minutes. The solution may turn yellow or orange.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-2 hours. The product spot should be less polar than the starting material.

  • Quenching: Once the starting material is consumed, carefully pour the reaction mixture into an ice-cold, rapidly stirring saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution will occur. Continue stirring until the gas evolution ceases and the aqueous layer is basic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Co-evaporate with toluene (2-3 times) to remove residual acetic acid.

  • Purification: The resulting crude glycosyl bromide is often used directly in the next step due to its instability. If purification is required, it can be attempted via rapid flash chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient. However, prolonged exposure to silica can cause decomposition. The product is typically isolated as a white foam or syrup.

Caption: Experimental workflow for the synthesis of α-D-galactopyranosyl bromide.

Protocol 2: Synthesis of Glycosyl Chlorides under Mild Conditions

For substrates sensitive to strongly acidic conditions, milder methods are desirable. A modern approach involves the use of copper(II) salts to generate glycosyl chlorides from stable precursors.[12] While the direct conversion from a pentapivalate is less common, a related strategy involves converting an anomeric picolinyl ester. For a more direct, albeit classic approach, reagents like titanium tetrachloride (TiCl₄) or hydrogen chloride can be used, though they require careful handling.

Note: The synthesis of glycosyl chlorides often results in an equilibrium mixture of α and β anomers, with the α-anomer generally being the thermodynamically favored product.

Data Summary and Comparison

The choice of halogenating agent significantly impacts the reaction conditions and the nature of the resulting glycosyl halide. Glycosyl bromides are generally more reactive than chlorides but also less stable.

ParameterGlycosyl Bromide SynthesisGlycosyl Chloride Synthesis
Primary Reagent HBr in Acetic AcidTiCl₄, SO₂Cl₂, or HCl
Typical Conditions 0 °C to room temperature-20 °C to room temperature
Reaction Time 1 - 3 hours2 - 12 hours
Stereochemical Outcome Predominantly α-anomer (thermodynamic product)Mixture of anomers, often favoring α
Product Stability Moderate; often used immediatelyGenerally more stable than bromides
Reactivity in Glycosylation HighModerate to High
Key Considerations Strongly acidic, potential for side reactions.Moisture-sensitive reagents, strict anhydrous conditions required.

Troubleshooting and Key Considerations

  • Anhydrous Conditions: Moisture will hydrolyze the starting material and the product, leading to reduced yields. Ensure all glassware is flame-dried and solvents are anhydrous.

  • Incomplete Reaction: If TLC shows significant starting material remaining, consider adding a small additional charge of the halogenating agent or allowing the reaction to proceed for a longer duration.

  • Product Decomposition: Glycosyl halides, particularly bromides, are susceptible to degradation.[10] Workup should be performed promptly and at low temperatures. Avoid prolonged exposure to silica gel during purification. It is best practice to use the crude product immediately in the subsequent glycosylation step.

  • Anomerization: While the α-anomer is the expected major product, the presence of the β-anomer can occur. Reaction conditions such as temperature and time can influence the anomeric ratio.

References

  • Vertex AI Search Result[1]: Understanding Glycosyl Donors: The Role of Pivaloyl-Protected Glucopyranosyl Bromides. No valid URL was provided in the search result.

  • Vertex AI Search Result[3]: New Methods for Stereoselective Glycosylation in Application to Significant Biomedical Targets - IRL @ UMSL. [Link]

  • Vertex AI Search Result[4]: Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PubMed Central. [Link]

  • Vertex AI Search Result[9]: Chemical glycosylation - Wikipedia. [Link]

  • Vertex AI Search Result[12]: Synthesis of Glycosyl Chlorides and Bromides by Chelation Assisted Activation of Picolinic Esters under Mild Neutral Conditions - PMC - NIH. [Link]

  • Vertex AI Search Result[13]: Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century | Chemical Reviews. [Link]

  • Vertex AI Search Result[5]: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC. [Link]

  • Vertex AI Search Result[8]: The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent | Journal of the American Chemical Society - ACS Publications. [Link]

  • Vertex AI Search Result[2]: New Catalytic Reactions in Carbohydrate Chemistry - IRL @ UMSL. [Link]

  • Vertex AI Search Result[7]: The Crucial Role of Pivaloyl Protection in Glucose Derivatives for Synthesis. No valid URL was provided in the search result.

  • Vertex AI Search Result[11]: Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century | Request PDF. [Link]

  • Vertex AI Search Result[6]: Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Vertex AI Search Result[10]: Carbohydrate Chemistry Part 5. Chemical Glycosylation - YouTube. [Link]

Sources

reaction conditions for Lewis acid activation of galactose pentapivalate

Application Note: Lewis Acid Activation of Galactose Pentapivalate for -Selective Glycosylation[1]

Executive Summary

This guide details the reaction parameters for the Lewis acid-mediated activation of


-D-Galactose Pentapivalate (Gal(OPiv)5)11


1

Scientific Foundation & Mechanistic Insight[1]

The "Pivaloyl Advantage"

In galactosyl donors, the choice between acetyl (Ac) and pivaloyl (Piv) protection is critical for stereocontrol.[1] While both groups provide Neighboring Group Participation (NGP) to favor 1,2-trans (

1
  • The Acetyl Problem: The dioxolenium ion intermediate formed by C2-acetyl participation is susceptible to nucleophilic attack at the acetal carbon, leading to a stable orthoester byproduct rather than the desired glycoside.[1]

  • The Pivaloyl Solution: The sterically demanding tert-butyl group of the pivaloate shields the acetal carbon of the dioxolenium intermediate.[1] This steric wall forces the nucleophile (acceptor) to attack the anomeric center (C1), ensuring the formation of the

    
    -glycoside and effectively eliminating orthoester byproducts.
    
Activation Mechanism

The activation of the anomeric 1-O-pivaloate requires a strong Lewis Acid (LA) to complex with the exocyclic carbonyl oxygen, converting the pivaloate into a good leaving group.[1]

Pathway Visualization: The following diagram illustrates the activation pathway, highlighting the suppression of the orthoester trap.

GStartGalactose Pentapivalate(1-O-Piv Donor)Inter1Oxocarbenium Ion(Transient)Start->Inter1 ActivationLALewis Acid(BF3·OEt2 or TMSOTf)LA->StartInter2Dioxolenium Ion(Stabilized Intermediate)Inter1->Inter2 C2-Piv ParticipationTrapOrthoester Trap(BLOCKED by Steric Bulk)Inter2->Trap Blocked PathProductβ-Galactoside(1,2-trans)Inter2->Product Acceptor Attack (C1)

Figure 1: Mechanistic pathway of pivaloyl-directed glycosylation. The steric bulk of the pivaloyl group (yellow node) prevents the formation of the kinetic orthoester trap, funneling the reaction toward the thermodynamic

Optimization of Reaction Conditions

The activation of 1-O-acyl donors is kinetically slower than imidates or thioglycosides.[1] Therefore, "forcing" conditions (stronger LA, higher equivalents) are often necessary.[1]

Lewis Acid Selection
Lewis AcidReactivity ProfileRecommended UseNotes

Moderate to HighStandard activationExcellent balance of reactivity and stability.[1] Requires 3–5 equivalents.[1]
TMSOTf Very HighSterically hindered acceptors"Nuclear option."[1] Can lead to anomerization if left too long.[1] Use catalytic amounts (0.1–0.5 eq) if converting to iodide in situ, or stoichiometric for direct activation.[1]

ModerateSpecific substratesOften leads to mixtures; less preferred for pivalates than

.
Solvent Systems[1]
  • Dichloromethane (DCM): The gold standard.[1] Non-coordinating, dissolves per-pivaloylated sugars well (which are lipophilic), and does not interfere with the cationic intermediate.[1]

  • Acetonitrile (MeCN): Generally avoided for

    
    -selectivity with pivalates.[1] MeCN can participate to form an 
    
    
    -acetonitrilium ion, which counteracts the
    
    
    -directing effect of the pivaloyl group.[1]
  • Toluene: Use only if reaction kinetics are too fast (rare for pivalates) or to enhance

    
    -selectivity via solvent participation (though Pivaloyl NGP is usually sufficient).[1]
    

Standardized Experimental Protocol

Objective: Synthesis of a

Reagents & Equipment[1][2]
  • Donor:

    
    -D-Galactose Pentapivalate (1.0 equiv).[1]
    
  • Acceptor: Glycosyl acceptor (1.2 – 1.5 equiv).[1]

  • Promoter:

    
     (3.0 – 5.0 equiv) Note: 1-O-esters require stoichiometric LA, unlike imidates.
    
  • Solvent: Anhydrous DCM (stored over 4Å MS).[1]

  • Quench: Saturated

    
    , Triethylamine (
    
    
    ).[1]
Step-by-Step Workflow

WorkflowStep11. DryingStep22. Dissolution (DCM)Step1->Step2Step33. Activation (0°C)Step2->Step3Step44. Reaction (0°C -> RT)Step3->Step4Step55. Quench (Et3N/NaHCO3)Step4->Step5Step66. PurificationStep5->Step6

Figure 2: Operational workflow for Lewis Acid activation.

  • Preparation: Co-evaporate the Donor and Acceptor with dry toluene (3x) to remove trace water.[1] Dry under high vacuum for 2 hours.

  • Solvation: Dissolve the mixture in anhydrous DCM (0.1 M concentration relative to donor) under an Argon or Nitrogen atmosphere. Add activated 4Å Molecular Sieves.

    • Critical Check: Ensure the solution is clear. Pivalates are very hydrophobic; if cloudy, add more DCM.[1]

  • Activation: Cool the reaction mixture to 0°C .

    • Why 0°C? Unlike imidates (-78°C), 1-O-pivalates are stable.[1] 0°C prevents side reactions while providing enough energy for activation.[1]

  • Addition: Add

    
     (3.0 – 5.0 equiv) dropwise.
    
    • Note: If using TMSOTf, use 1.0–1.2 equiv and cool to -20°C initially.[1]

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1]

    • Endpoint: Disappearance of the donor (high Rf).[1]

  • Quenching: Once complete, add

    
     (excess) to neutralize the Lewis Acid, then dilute with DCM and wash with saturated 
    
    
    .
  • Purification: Flash column chromatography. Pivaloylated products are often very non-polar; start with 100% Hexane or very low EtOAc percentages.[1]

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Donor Activation energy too high for LA used.[1]Switch from

to TMSOTf.[1] Increase temperature to reflux (DCM) if necessary.
Orthoester Formation Rare with Pivalates, but possible with small nucleophiles.[1]Ensure strictly anhydrous conditions.[1] Increase steric bulk of the acceptor if possible.

-Anomer Contamination
Anomerization of product or solvent effect.[1]Avoid Acetonitrile.[1] Stop reaction immediately upon consumption of donor (do not over-stir).[1]
Hydrolysis (1-OH Galactose) Wet solvent or sieves.[1]Re-dry all reagents.[1] Pivalates are robust, so hydrolysis indicates significant water ingress.[1]

References

  • Kunz, H., & Harreus, A. (1982).[1] Pivaloyl as a Protecting Group in Carbohydrate Chemistry.[1][2][3][4] Liebigs Annalen der Chemie.[1]

  • Demchenko, A. V. (2003).[1] 1,2-cis O-Glycosylation: Methods, Strategies, Principles. Current Organic Chemistry.[1]

  • Faidnang, S., et al. (2025).[1] Glycosyl Esters as Stable Donors in Chemical Glycosylation.[1][5] ResearchGate.[1][6]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience.[1] [1]

Troubleshooting & Optimization

improving yield of b-D-Galactose pentapivalate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrate Synthesis Division Topic: Optimization of 1,2,3,4,6-Penta-O-pivaloyl-


-D-galactopyranose Synthesis
Document ID:  GAL-PIV-005
Date:  October 24, 2023[1]

Executive Summary

The synthesis of


-D-galactose pentapivalate (CAS: 108342-85-4)  presents a unique challenge compared to standard acetylations.[1] The steric bulk of the tert-butyl group in pivaloyl chloride (PivCl) creates significant kinetic barriers, particularly at the axial C4 hydroxyl and the anomeric C1 position. This guide addresses the three most common failure modes: incomplete acylation (stopping at the tetrapivalate), low 

-stereoselectivity, and difficult purification of the resulting "sticky oils."[1]

Module 1: The Core Protocol (Optimized for Yield)

The following protocol utilizes a hyper-nucleophilic acylation strategy to overcome the steric hindrance of the galactopyranose ring.

Reagents & Stoichiometry Table
ComponentRoleEquiv.Notes
D-Galactose Substrate1.0Finely powdered, vacuum dried (40°C, 4h)
Pivaloyl Chloride (PivCl) Acyl Donor8.0 - 10.0Excess required to drive C4 acylation
Pyridine Solvent/Base20.0Must be anhydrous (stored over KOH/sieves)
DMAP Catalyst0.2 (20 mol%)Critical: Accelerates rate by

Chloroform (CHCl

)
Co-solvent(Optional)Improves solubility of intermediates
Step-by-Step Workflow
  • Activation: Suspend D-galactose in anhydrous pyridine. Add DMAP.[1][][3]

  • Addition: Cool to 0°C. Add Pivaloyl Chloride dropwise. Note: The reaction is exothermic; cooling prevents initial charring/darkening.[1]

  • The "Thermal Push": Once addition is complete, remove the ice bath. Heat the reaction to 80–90°C for 24–48 hours.

    • Why? The C4-axial hydroxyl is sterically crowded. Without heat, the reaction stalls at the 1,2,3,6-tetra-O-pivalate.

  • Quench: Cool to RT. Pour slowly into ice-water containing excess HCl (to neutralize pyridine).

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with 1M HCl (

    
    ), saturated NaHCO
    
    
    
    (
    
    
    ), and Brine.[1]
  • Crystallization: Evaporate DCM to a thick syrup. Dissolve in hot Ethanol (EtOH) or MeOH and allow to cool slowly.[1] The

    
    -anomer preferentially crystallizes.
    

Module 2: Troubleshooting Guides

Issue 1: "My product is a mixture of Tetra- and Penta-pivalates."

Diagnosis: Steric stalling. The C4-axial position is the last to react and requires high energy to overcome the steric clash with the C6-pivaloyl group.

Corrective Action:

  • Increase Temperature: Raise reaction temperature to 100°C (refluxing pyridine).

  • Double DMAP: Increase DMAP load to 0.5 equiv.

  • The "Re-dose" Technique: After 24 hours, cool the reaction to 50°C and add an additional 2.0 equiv of PivCl, then return to 90°C.

Issue 2: "I am getting the -anomer or an inseparable mixture."

Diagnosis: Kinetic vs. Thermodynamic Control.

  • Kinetic Product: Often the

    
    -anomer (due to the accessibility of the equatorial OH), but rapid equilibration can occur.[1]
    
  • Thermodynamic Product: The

    
    -anomer is stabilized by the anomeric effect, but the massive steric bulk of the pivaloyl group at C1 destabilizes the axial (
    
    
    
    ) position, pushing the equilibrium toward the equatorial (
    
    
    ) form.[1]

Corrective Action:

  • Solvent Selection: Recrystallize from hot Ethanol or Hexane/Ethyl Acetate (10:1) .[1] The

    
    -pentapivalate is typically less soluble and has a higher melting point than the 
    
    
    
    -isomer, allowing it to crystallize out first.
  • Avoid Lewis Acids: Ensure no Lewis acidic impurities (like ZnCl

    
    ) are present, as these promote anomerization to the thermodynamic 
    
    
    
    -form.[1]
Issue 3: "The product remains a sticky oil and won't crystallize."

Diagnosis: Impurities (Pivalic acid/Pyridine salts) are acting as plasticizers.[1]

Corrective Action:

  • The "Base Wash": Pivalic acid is lipophilic and difficult to remove.[1] Wash the organic layer with 2M NaOH (cold) instead of NaHCO

    
    .[1] The higher pH ensures complete deprotonation of pivalic acid into the water-soluble pivalate salt.
    
  • Seed Crystals: If you have a tiny amount of pure product, seed the oil.

  • Trituration: Add cold pentane to the oil and sonicate. This often precipitates the sugar ester as a white powder.

Module 3: Mechanistic Visualization

The following diagram illustrates the critical decision points in the synthesis pathway.

GalactosePivaloylation Start D-Galactose + PivCl + Pyridine TempCheck Reaction Temp < 60°C? Start->TempCheck TetraTrap TRAP: 1,2,3,6-Tetra-pivalate (Incomplete Reaction) TempCheck->TetraTrap Yes CrudeMix Crude Mixture (Alpha/Beta + Pivalic Acid) TempCheck->CrudeMix No (Temp > 80°C) HeatPush Heat to 90°C + DMAP TetraTrap->HeatPush Corrective Action HeatPush->CrudeMix WashStep Workup: 2M NaOH Wash (Removes Pivalic Acid) CrudeMix->WashStep Cryst Recrystallization (Hot EtOH) WashStep->Cryst FinalBeta Pure Beta-D-Galactose Pentapivalate Cryst->FinalBeta Beta crystallizes first

Caption: Decision tree for optimizing yield. Note the "Tetra-pivalate Trap" caused by insufficient heating.

Module 4: FAQ (Field-Proven)

Q: Can I use Triethylamine (Et


N) instead of Pyridine? 
A:  Generally, no .[1] Et

N is too sterically hindered to effectively catalyze the attack of the bulky PivCl. Pyridine acts as both solvent and nucleophilic catalyst (forming the N-acyl pyridinium intermediate).[1] If you must avoid pyridine solvent, use DCM with 3.0 equiv Et

N and 1.0 equiv DMAP .

Q: How do I confirm I have the


-anomer by NMR? 
A:  Check the coupling constant of the H-1 proton (anomeric proton).
  • 
    -anomer: 
    
    
    
    Hz (Axial-Axial coupling).[1]
  • 
    -anomer: 
    
    
    
    Hz (Equatorial-Axial coupling).[1]
  • Note: The H-1 signal will be shifted downfield (

    
     5.5–6.0 ppm) due to the electron-withdrawing ester group.[1]
    

Q: Why is my yield low even after heating? A: Check your Pivaloyl Chloride quality. PivCl hydrolyzes easily to Pivalic Acid (which is unreactive) if the bottle is old.[1] Distill your PivCl if it smells strongly "vinegary" or cloudy.[1]

References

  • Steglich Esterification Mechanism: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[1] Link[1]

  • DMAP Catalysis in Carbohydrates: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978).[1] 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition, 17(8), 569–583.[1] Link[1]

  • General Pivaloylation Protocols: Chowdhary, M. S., Hough, L., & Richardson, A. C. (1984).[1] Sucrochemistry. Part 33. The selective pivaloylation of sucrose.[4] Journal of the Chemical Society, Perkin Transactions 1, 419-427.[4] Link[1]

  • Beta-D-Galactose Pentapivalate Data: GuideChem Chemical Database.[1] CAS: 108342-85-4.[1][5] Link

Sources

Technical Support: Optimizing Beta-Selectivity in Galactose Pivaloylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

Achieving high


-selectivity during the pivaloylation of galactose—specifically at the anomeric center (C1)—is a classic challenge in carbohydrate chemistry. The thermodynamic stability of the 

-anomer (due to the Anomeric Effect ) naturally fights against the formation of the

-ester.

If you are observing low


-selectivity (e.g., 

:

ratios of >1:1 or pure

), your current protocol likely operates under thermodynamic control or utilizes a base that fails to disrupt the tight ion pairs favoring the

-face attack.
Diagnostic Flowchart

Use this decision tree to identify the failure point in your current workflow.

Troubleshooting_Beta_Selectivity Figure 1: Diagnostic logic for identifying the root cause of low beta-selectivity. Start START: Low Beta-Selectivity (High Alpha Content) CheckSubstrate Are you pivaloylating the Anomeric (C1) OH? Start->CheckSubstrate CheckBase Which Base are you using? CheckSubstrate->CheckBase Yes (1-OH) Pyridine Pyridine / Et3N CheckBase->Pyridine Inorganic Cs2CO3 / K2CO3 CheckBase->Inorganic CheckSolvent Which Solvent? DCM DCM / Toluene CheckSolvent->DCM Non-polar DMF DMF / Acetone CheckSolvent->DMF Polar Aprotic Fail_Thermo DIAGNOSIS: Thermodynamic Control. Pyridine promotes equilibrium (favors Alpha). Pyridine->Fail_Thermo Inorganic->CheckSolvent Fail_IonPair DIAGNOSIS: Contact Ion Pairing. Non-polar solvents favor Alpha-attack. DCM->Fail_IonPair Success_Path OPTIMIZED PATH: Use Cesium Carbonate in DMF (Kinetic Control) DMF->Success_Path

Technical Deep Dive: The Mechanics of Selectivity

To fix the selectivity, you must understand the competing forces at the molecular level.

The Problem: The Anomeric Effect vs. Sterics

In galactopyranose rings, the C1-pivaloyl group prefers the axial (


) position due to the anomeric effect  (stabilization of the antibonding orbital 

by the ring oxygen lone pair).
  • Standard Conditions (Pyridine/DMAP): These promote equilibration. Since the

    
    -anomer is thermodynamically more stable (~1.5 kcal/mol), any reaction allowed to equilibrate will yield predominantly 
    
    
    
    -product.
  • Steric Bulk: While the tert-butyl group of the pivaloyl moiety is bulky, it is often insufficient to override the electronic anomeric effect without specific kinetic steering.

The Solution: The Cesium Effect

The "Gold Standard" for overriding thermodynamic control in anomeric functionalization is the Cesium Carbonate (


) Method .
  • Mechanism: Cesium (

    
    ) is a large, "soft" cation. It coordinates weakly with the anomeric alkoxide, creating a "loose" ion pair. This allows the nucleophilic oxygen to attack the pivaloyl chloride from the more sterically accessible equatorial (
    
    
    
    ) position before the ring can flip or equilibrate.
  • Solvent Role: Polar aprotic solvents like DMF or Acetone solvate the cation, further exposing the naked alkoxide for a rapid, kinetic reaction.

Troubleshooting Guides (Q&A)

Issue 1: "I am using Pyridine/DMAP and getting 80% Alpha."

Q: Why does the standard acylation protocol fail for beta-selectivity? A: Pyridine and DMAP (dimethylaminopyridine) form acyl-pyridinium intermediates. The reaction often proceeds through a pathway that allows anomerization . Furthermore, the pyridinium salts stabilize the


-product.
The Fix: 
  • Abandon Pyridine as the solvent/base.

  • Switch to the Cesium Protocol (see Section 4).

  • If you must use amine bases, lower the temperature to -78°C and use a hindered base (e.g., collidine) to attempt kinetic trapping, though this is less reliable than the Cesium method.

Issue 2: "My yield is good, but I have a mix of anomers."

Q: How do I separate the alpha and beta pivaloyl galactosides? A: Pivaloyl groups add significant lipophilicity, often making separation difficult on silica. The Fix:

  • Crystallization: 1-O-Pivaloyl-

    
    -D-galactose derivatives often crystallize more readily than their 
    
    
    
    -counterparts. Try recrystallizing from hot Ethanol/Hexane or EtOAc/Hexane.
  • Chemical Purification: If the

    
    -anomer is the impurity, you can exploit the difference in reactivity. The 
    
    
    
    -ester is often more labile to specific enzymatic hydrolysis (e.g., using lipases like Candida rugosa or CAL-B) than the sterically crowded
    
    
    -anomer [1].
Issue 3: "I am using the Trichloroacetimidate method but still getting Alpha."

Q: I synthesized the imidate donor first, then added pivalic acid. Why did it scramble? A: The Schmidt trichloroacetimidate method relies on an inversion of configuration.

  • If you start with an

    
    -imidate 
    
    
    
    you get
    
    
    -ester (via
    
    
    -like inversion).
  • Failure Mode: If you use a strong Lewis Acid (e.g.,

    
    ) at room temperature, you risk forming the oxocarbenium ion, which destroys stereochemical memory and reverts to the thermodynamic 
    
    
    
    -product. The Fix: Use milder promoters (TMSOTf) at -40°C or lower to enforce the
    
    
    inversion pathway.

Validated Protocol: Cesium-Mediated -Pivaloylation

This protocol utilizes the "Cesium Effect" to favor the kinetic


-product. It is robust for 2,3,4,6-tetra-O-benzyl-D-galactopyranose or similar hemiacetal substrates.
Reagents
  • Substrate: 2,3,4,6-Tetra-O-benzyl-D-galactopyranose (1 equiv)

  • Reagent: Pivaloyl Chloride (PvCl) (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow
  • Preparation: Dry the galactose hemiacetal substrate under high vacuum for 2 hours. Ensure

    
     is finely ground and dried (oven-dried at 120°C is preferred).
    
  • Solvation: Dissolve the substrate in anhydrous DMF under an Argon/Nitrogen atmosphere.

  • Base Addition: Add the

    
     in one portion. Stir at Room Temperature (25°C) for 15 minutes. Note: The solution may become cloudy.
    
  • Acylation: Add Pivaloyl Chloride dropwise via syringe.

    • Critical: Do not cool to -78°C for this specific protocol; the cesium effect works well at

      
      . Cooling too much may precipitate the reagents and hinder the kinetic selectivity.
      
  • Monitoring: Monitor by TLC (Hexane:EtOAc). The

    
    -anomer usually runs slightly lower (more polar) or very close to the 
    
    
    
    , depending on the protecting groups.
  • Quench: Once the starting material is consumed (usually < 2 hours), pour the mixture into ice-water.

  • Extraction: Extract with

    
     (Diethyl Ether). Note: Avoid DCM for extraction if possible to prevent emulsion, but DCM is acceptable if solubility is an issue.
    
  • Purification: Wash organic layer with saturated

    
    , then Brine. Dry over 
    
    
    
    . Flash chromatography on silica gel.
Expected Data Profile
ParameterAlpha (

) Anomer
Beta (

) Anomer
Notes
H1 NMR Coupling (

)
3.0 - 4.0 Hz7.0 - 8.5 Hz The definitive check.

requires large diaxial coupling.
C1 NMR Shift ~90 - 95 ppm~95 - 100 ppm

is typically downfield of

.
Thermodynamic Stability HighLow

can anomerize to

if left in acid.

Mechanistic Visualization

The following diagram illustrates why the Cesium/DMF pathway favors the


-anomer compared to the standard Pyridine pathway.

Mechanism_Comparison Figure 2: Mechanistic divergence between thermodynamic (Pyridine) and kinetic (Cesium) pathways. cluster_Thermo Standard (Pyridine) cluster_Kinetic Cesium Method (Cs2CO3) Substrate Galactose Hemiacetal (OH at C1) Pyr_Inter Acyl-Pyridinium Intermediate Substrate->Pyr_Inter Pyridine/PvCl Cs_Coord Cesium Alkoxide (Loose Ion Pair) Substrate->Cs_Coord Cs2CO3/DMF Eq_State Equilibration (Anomerization) Pyr_Inter->Eq_State Alpha_Prod Alpha-Pivalate (Major Product) Thermodynamic Eq_State->Alpha_Prod Anomeric Effect Beta_Attack Equatorial Attack (Kinetic) Cs_Coord->Beta_Attack PvCl Beta_Prod Beta-Pivalate (Major Product) Beta_Attack->Beta_Prod Fast

References

  • Stereoselective Synthesis of 1-O-Acetyl-beta-D-galactopyranose. Source: National Institutes of Health (PubMed) Context: Describes the use of trichloroacetimidate procedures and enzymatic hydrolysis to isolate beta-anomers. [Link]

  • Stereoselective Synthesis of Beta-D-Manno-heptopyranoside via Cs2CO3-Mediated Anomeric O-Alkylation. Source: National Institutes of Health (PubMed Central) Context: Establishes the "Cesium Carbonate" method as a primary route for achieving beta-selectivity in difficult anomeric alkylations/acylations. [Link]

  • Selective Anomeric Acetylation of Unprotected Sugars in Water. Source: Chemical Science (RSC) Context: Discusses the challenges of anomeric selectivity and alternative aqueous-base strategies (like Na2CO3) which can influence alpha/beta ratios. [Link]

optimizing crystallization conditions for b-D-Galactose pentapivalate

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Crystallization Optimization for


-D-Galactose Pentapivalate 
Date: October 25, 2023 

Introduction: The Pivalate Challenge

Welcome to the Technical Support Center. You are likely here because


-D-Galactose pentapivalate is behaving more like a viscous oil than a crystalline solid. This is a common, chemically explicable phenomenon.

Unlike the acetate analog (mp 142-144°C), the pentapivalate ester carries five bulky tert-butyl groups. These groups introduce significant steric bulk and rotational freedom , creating a "lipophilic shell" around the sugar core. While this protects the molecule effectively, it frustrates the crystal lattice formation, often leading to oiling out (Liquid-Liquid Phase Separation, LLPS) rather than nucleation.

This guide moves beyond basic recipes. It applies first-principles chemical logic to overcome the entropic barriers of pivaloyl crystallization.

Part 1: Critical Troubleshooting (Q&A)

Q1: My product separates as a cloudy oil droplets upon cooling. How do I force crystallization?

Diagnosis: You are encountering Oiling Out (LLPS) .[1] This occurs when the metastable zone width (MSZW) is crossed too rapidly, or when the solvent system has a miscibility gap with the solute at lower temperatures. The high lipophilicity of the pivaloyl groups makes the amorphous oil phase energetically competitive with the crystalline phase.

Corrective Action:

  • The "Cloud Point" Hold: Re-heat the mixture until the oil dissolves. Cool very slowly (0.1°C/min) until the first sign of turbidity appears. STOP cooling. Hold the temperature constant.

  • Seed at the Cloud Point: Add seed crystals immediately at this onset of turbidity. The oil droplets can act as reservoirs for nucleation if a template (seed) is present.

  • Solvent Modification: If you are using a binary system (e.g., Ethanol/Water), you likely have too much anti-solvent (Water). Increase the ratio of the "good" solvent (Ethanol or Methanol) to keep the oil phase soluble longer, pushing the system towards solid nucleation rather than liquid separation.

Q2: I cannot get spontaneous nucleation even after weeks at -20°C.

Diagnosis: The "Pivalate Shell" effect. The steric bulk prevents the molecules from easily finding their locking orientation. The energy barrier for homogeneous nucleation is too high.

Corrective Action:

  • Vapor Diffusion (The "Gentle Push"):

    • Dissolve 50 mg of product in 0.5 mL of a good solvent (e.g., Dichloromethane or Acetone).

    • Place this small vial inside a larger jar containing 5 mL of a volatile anti-solvent (e.g., Pentane or Hexane).

    • Cap the large jar. As Pentane diffuses into the DCM, supersaturation increases gradually, favoring organized lattice packing over amorphous crashing.

  • Scratching: Use a glass rod to scratch the side of the vessel at the air-liquid interface. This creates microscopic glass shards and surface irregularities that lower the nucleation energy barrier.

Q3: The crystals are sticky and melt upon filtration.

Diagnosis: Solvent inclusion (Solvates) or low melting point impurities. Pivalates can form channel solvates where solvent molecules are trapped between the bulky t-butyl groups.

Corrective Action:

  • Switch to "Rigid" Solvents: Avoid flexible solvents like diethyl ether. Use rigid, symmetrical solvents like Toluene or Cyclohexane mixed with a polar component.

  • Cold Filtration: Perform filtration at the crystallization temperature. If you crystallized at 4°C, chill your funnel and solvent. Warming to room temperature during filtration can redissolve the surface, creating "stickiness."

Part 2: Solvent Selection Matrix

The high lipophilicity of the pentapivalate requires a shift from standard sugar solvents.

Solvent ClassSpecific SolventRoleSuitability RatingTechnical Notes
Good Solvents Dichloromethane (DCM)Dissolver⭐⭐⭐⭐⭐Excellent solubility. Good for vapor diffusion.
Ethyl AcetateDissolver⭐⭐⭐⭐Good general solvent. Moderate evaporation rate.
TolueneDissolver⭐⭐⭐Good for high-temp dissolution; promotes aromatic stacking.
Anti-Solvents Hexane / PentanePrecipitator⭐⭐⭐⭐⭐Best for forcing precipitation from DCM/EtOAc.
MethanolIntermediate⭐⭐⭐Can act as anti-solvent if product is very pure; risk of transesterification if heated too long.
WaterPrecipitatorAvoid. Too polar. Causes immediate oiling out.

Part 3: Optimized Experimental Protocol

Workflow: The "Dual-Ramp" Cooling Strategy

Objective: To bypass the oiling-out region and access the nucleation zone.

Step 1: Dissolution

  • Weigh 1.0 g of crude

    
    -D-Galactose pentapivalate.
    
  • Add Ethyl Acetate (EtOAc) dropwise at 50°C until fully dissolved. (Approx. 3-5 mL).

  • Optional: Add 10% volume of Hexane to lower solubility slightly, but ensure the solution remains clear at 50°C.

Step 2: The Nucleation Hold

  • Cool the solution to 35°C.

  • Add Seeds: Add 1-2 mg of pure seed crystals. (If no seeds exist, scratch the vessel walls vigorously).

  • Hold at 35°C for 2 hours. Do not cool further.

    • Why? This allows the seeds to grow and establish a surface area without triggering massive supersaturation that leads to oiling.

Step 3: The Growth Ramp

  • Once visible growth on seeds is observed, cool to 20°C at a rate of 2°C per hour .

  • Add Hexane dropwise (approx 0.5 mL per hour) while stirring gently.

  • Final cooling: Place in a 4°C fridge overnight.

Step 4: Harvest

  • Filter on a sintered glass funnel (pre-chilled).

  • Wash with cold (0°C) Hexane:EtOAc (9:1).

  • Dry under vacuum at room temperature.

Part 4: Troubleshooting Logic Flow

The following diagram illustrates the decision-making process when encountering the "Oiling Out" phenomenon.

CrystallizationLogic Start Start: Solution is Cloudy/Oily CheckTemp Check Temperature relative to Cloud Point Start->CheckTemp IsOiling Is it Oiling Out (Droplets)? CheckTemp->IsOiling Reheat Reheat to Dissolution (Clear Solution) IsOiling->Reheat Yes SlowCool Slow Cool (1°C/hour) IsOiling->SlowCool No (It's precipitating) SolventCheck Check Solvent Composition Reheat->SolventCheck SeedZone Cool to metastable zone (Just above cloud point) AddSeed ADD SEEDS / Scratch Glass SeedZone->AddSeed AddSeed->SlowCool TooPolar Is Solvent too Polar? (e.g. Water/EtOH) SolventCheck->TooPolar TooPolar->SeedZone No ChangeSolvent Switch to Lipophilic System (e.g. Hexane/EtOAc) TooPolar->ChangeSolvent Yes ChangeSolvent->SeedZone Success Crystalline Solid SlowCool->Success

Caption: Decision logic for managing Liquid-Liquid Phase Separation (Oiling Out) in pivalate esters.

References

  • Oiling Out Mechanisms

    • Mettler Toledo.[2] Oiling Out in Crystallization. Retrieved from

    • Explanation of thermodynamic vs kinetic causes of oiling out in organic synthesis.
  • Carbohydrate Ester Properties

    • Sigma-Aldrich. Product Specification:

      
      -D-Galactose pentaacetate (Analog). Retrieved from 
      
    • Provides baseline melting point (143°C)
  • Solvent Selection Guides

    • University of Pittsburgh. Common Solvents for Crystallization. Retrieved from

    • Standard reference for solvent polarity and miscibility gaps.
  • Advanced Crystallization Techniques

    • Prof. Dave Explains. Recrystallization & Melting Points. Retrieved from

    • Visual guide to scr

Sources

overcoming steric bulk challenges in pentapivalate glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

To: Global Research & Development Teams From: Senior Application Scientist, Carbohydrate Chemistry Division Subject: Technical Guide: Overcoming Steric Bulk Challenges in Pentapivalate Glycosylation

Executive Summary

Pentapivaloyl glycosyl donors (e.g., 1,2,3,4,6-penta-O-pivaloyl-D-glucopyranose) are invaluable tools in complex oligosaccharide synthesis. The bulky tert-butyl group of the pivaloate ester provides exceptional crystallinity and robust


-selectivity  via neighboring group participation (NGP). However, this same bulk creates a "disarmed" electronic environment and significant steric hindrance, often leading to stalled reactions or low yields under standard glycosylation conditions.

This guide addresses the specific kinetic and thermodynamic challenges posed by pivaloyl protection, providing validated protocols to overcome steric barriers without compromising stereochemical integrity.

Part 1: Troubleshooting Guide (Q&A)

Issue 1: The glycosylation reaction stalls or proceeds with <20% conversion.

Diagnosis: The donor is "super-disarmed." The pivaloyl group exerts a dual inhibitory effect:

  • Electronic: The ester is electron-withdrawing, destabilizing the oxocarbenium ion intermediate.

  • Steric: The tert-butyl groups create a "shell" around the anomeric center, physically blocking the approach of the promoter and the acceptor.

Corrective Action:

  • Switch Promoter System: Standard promoters like BF3·OEt2 or TMSOTf are often insufficient for pentapivalates. Switch to NIS/TfOH (N-Iodosuccinimide / Triflic Acid) . The highly reactive iodonium ion generated is small enough to penetrate the steric shield and potent enough to activate the disarmed anomeric center.

  • Thermal Activation: Unlike per-acetylated donors, pentapivalates are thermally stable. Increase reaction temperature from -78°C to 0°C or even Room Temperature (RT) .

  • Microwave Assistance: For extremely hindered acceptors (e.g., 4-OH of glucosamine), use microwave irradiation (50°C, 100W) to overcome the activation energy barrier.

Issue 2: I observe unexpected -anomer formation despite the presence of a C2-pivaloyl group.

Diagnosis: "Mismatched" solvent effects or acceptor reactivity. While the C2-pivaloyl group is designed to direct


-selectivity via NGP (forming a dioxolenium ion), the steric bulk can sometimes retard the formation of this intermediate, allowing the acceptor to attack the oxocarbenium ion directly from the 

-face (thermodynamic control) if the reaction is too slow.

Corrective Action:

  • Solvent Control: Ensure the solvent is Dichloromethane (DCM) or Chloroform . Avoid ethereal solvents (THF, Et2O) which can coordinate to the oxocarbenium ion and disrupt the NGP mechanism.

  • Concentration: Increase the concentration of the reaction (0.1 M

    
     0.5 M). Higher concentration favors the bimolecular SN2-like displacement of the dioxolenium intermediate.
    
Issue 3: Standard Zemplén conditions (NaOMe/MeOH) fail to remove the pivaloyl groups.

Diagnosis: Pivaloyl esters are sterically resistant to hydrolysis. The tert-butyl group blocks the trajectory of the methoxide nucleophile attacking the carbonyl carbon. Standard Zemplén conditions (pH ~10-11) will barely touch a pivaloate even after 24 hours.

Corrective Action:

  • For Global Deprotection: Use Sodium Hydroxide (NaOH) in Methanol/Water (1:1) at reflux for 12-24 hours.

  • Alternative: Use LiOH in THF/Water at 60°C. The smaller lithium cation can sometimes assist in coordination, facilitating hydrolysis.

  • Reductive Cleavage: If the substrate tolerates it, LiAlH4 (Lithium Aluminum Hydride) in THF will instantaneously cleave pivalates.

Part 2: Validated Experimental Protocols

Protocol A: Synthesis of Per-O-pivaloyl-D-glucopyranose

Objective: Efficiently install sterically demanding groups.

  • Reagents: D-Glucose (1.0 equiv), Pivaloyl Chloride (6.0 equiv), Pyridine (solvent), DMAP (0.1 equiv).

  • Procedure:

    • Suspend D-Glucose in anhydrous Pyridine (0.5 M).

    • Add DMAP (4-Dimethylaminopyridine).[1] Note: DMAP is critical here as a nucleophilic catalyst to transfer the bulky pivaloyl group.

    • Add Pivaloyl Chloride dropwise at 0°C.

    • Critical Step: Heat the reaction to 80°C for 12 hours. The steric bulk requires thermal energy to drive the reaction to completion, especially at the hindered C3 and C4 positions.

    • Workup: Dilute with EtOAc, wash with 1M HCl (to remove pyridine), sat. NaHCO3, and brine.

    • Crystallization: Recrystallize from Ethanol/Hexane. Pentapivalates typically form beautiful, large needles.

Protocol B: High-Efficiency Glycosylation with Pentapivaloyl Donor

Objective: Coupling a disarmed donor with a secondary acceptor.

ParameterSpecification
Donor 2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl trichloroacetimidate
Acceptor 1.2 equivalents (relative to donor)
Promoter TMSOTf (0.1 equiv) or NIS/TfOH (if using thioglycoside)
Solvent DCM (anhydrous, 0.1 M)
Temp 0°C to RT (Do not cool to -78°C)

Step-by-Step:

  • Dissolve Donor and Acceptor in anhydrous DCM. Add activated 4Å Molecular Sieves (powdered). Stir for 30 min to ensure absolute dryness.

  • Cool to 0°C .

  • Add TMSOTf (trimethylsilyl trifluoromethanesulfonate) dropwise.

  • Monitor: Check TLC after 15 minutes. If no reaction, warm to Room Temperature.

  • Quench: Once complete, add Et3N (Triethylamine) to neutralize the acid.

  • Filter: Remove sieves and concentrate.

Part 3: Mechanistic Visualization

Figure 1: Steric Control & NGP Mechanism

Caption: The pivaloyl group at C2 forms a dioxolenium ion intermediate (B), blocking the alpha-face. However, the tert-butyl group (blue) creates significant steric crowding, slowing down both activation and nucleophilic attack.

PivaloylNGP cluster_steric Steric Challenge Donor Pentapivaloyl Donor (Disarmed) Oxo Oxocarbenium Ion Donor->Oxo Activation (Slow due to bulk) Diox Dioxolenium Ion (Beta-Blocking Intermediate) Oxo->Diox C2-Piv NGP Product Beta-Glycoside (Thermodynamic Product) Diox->Product Acceptor Attack (Sterically Hindered)

Figure 2: Troubleshooting Decision Matrix

Caption: Logic flow for optimizing stalled pentapivalate glycosylations.

Troubleshooting Start Reaction Stalled / Low Yield? TempCheck Is Temperature < 0°C? Start->TempCheck PromoterCheck Promoter = BF3.OEt2? TempCheck->PromoterCheck No Action1 Increase to RT or 40°C TempCheck->Action1 Yes MicroCheck Acceptor Hindered? PromoterCheck->MicroCheck No Action2 Switch to NIS/TfOH PromoterCheck->Action2 Yes Action3 Use Microwave (50°C) MicroCheck->Action3 Yes

Part 4: Comparative Data

Table 1: Reactivity & Stability Profile of Acyl Protecting Groups

FeatureAcetyl (Ac)Benzoyl (Bz)Pivaloyl (Piv)
Steric Bulk LowMediumHigh (t-Butyl)
Electronic Effect DisarmingDisarmingSuper-Disarming
Relative Reactivity 100 (Reference)~10< 1
Zemplén Removal Fast (15 min)Moderate (1 h)Resistant (>24 h)

-Selectivity
GoodGoodExcellent

References

  • Vertex AI Search. Reactivity of pivaloyl vs acetyl glycosyl donors.
  • National Institutes of Health (NIH). Overcoming Challenges in Chemical Glycosylation.
  • Organic Chemistry Portal. Pivalic Acid Esters, Pivalates - Protection and Deprotection.
  • Wiley-VCH. Protecting Group Strategies in Carbohydrate Chemistry.
  • National Institutes of Health (NIH). Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates.

Sources

purification of b-D-Galactose pentapivalate from alpha anomer mixture

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of


-D-Galactose Pentapivalate from Anomeric Mixtures
Role:  Senior Application Scientist, Carbohydrate Chemistry Division
Date:  October 26, 2023

Technical Support Center: Carbohydrate Synthesis & Purification

User Query: I have synthesized D-galactose pentapivalate using pivaloyl chloride in pyridine, but I have a mixture of


 and 

anomers. How do I isolate the pure

-anomer?

Part 1: Technical Analysis & Strategy

The Core Challenge: Sterics vs. Thermodynamics You are dealing with a competition between the anomeric effect and steric bulk .

  • Thermodynamics: The anomeric effect favors the

    
    -anomer (axial C1-substituent) in electronegative environments.
    
  • Sterics: The pivaloyl (trimethylacetyl) group is significantly bulkier than the standard acetyl group. This bulk creates unique crystalline properties. While the

    
    -anomer is often the thermodynamic product, the 
    
    
    
    -anomer (equatorial C1) of pivalated sugars often exhibits superior packing in the crystal lattice due to the trans-diaxial relationship of the C1 and C2 protons (in the
    
    
    chair), making it highly amenable to separation via fractional recrystallization.

Strategic Approach: Unlike acetates, which often require tedious column chromatography to separate anomers, pentapivalates are designed to be "crystallinity boosters." The primary purification vector for


-D-galactose pentapivalate is fractional recrystallization , with column chromatography reserved only as a pre-cleaning step to remove non-carbohydrate impurities.

Part 2: Step-by-Step Purification Protocol

Phase 1: Crude Work-up (Pre-Purification)

Goal: Remove pyridine salts and partial pivalates to prevent "oiling out" during crystallization.[1][2]

  • Extraction: Dilute the reaction mixture with

    
     (Diethyl ether) or 
    
    
    
    . Wash sequentially with:
    • 1M

      
       (ice cold) 
      
      
      
      (removes Pyridine).
    • Saturated

      
       (removes excess Pivalic acid).
      
    • Brine.

  • Drying: Dry over anhydrous

    
     and concentrate in vacuo.
    
  • Flash Filtration (Optional but Recommended): If the crude is dark or contains baseline impurities, pass it through a short pad of silica gel using Hexane:EtOAc (9:1) . Pivalates are very lipophilic; they will elute quickly.

Phase 2: The Separation (Fractional Recrystallization)

Goal: Isolate the


-anomer based on differential solubility.

Solvent System: Hot Ethanol (EtOH) or Methanol (MeOH). Note: Kunz et al. (pioneers of pivaloyl protection) frequently utilize ethanol for these systems.

  • Dissolution: Dissolve the crude semi-solid in the minimum amount of boiling Ethanol.

  • Seeding: If you have a seed crystal of the

    
    -anomer, add it once the solution cools to slightly above room temperature.
    
  • Slow Cooling: Allow the solution to cool to room temperature (RT) slowly over 2–3 hours. Do not plunge into ice immediately; this precipitates the

    
    -anomer or amorphous material.
    
  • Harvesting: The

    
    -anomer typically crystallizes as fine white needles or plates. Filter the crystals and wash with ice-cold Ethanol.
    
  • Mother Liquor: The filtrate contains the

    
    -anomer and remaining 
    
    
    
    . If yield is low, concentrate the filtrate and repeat the process, or perform flash chromatography on the filtrate.
Phase 3: Chromatographic Separation (If Crystallization Fails)

If the ratio is near 1:1 and crystallization is difficult, use High-Performance Flash Chromatography (HPFC).

  • Stationary Phase: Silica Gel (High Resolution, 15–40 µm).

  • Mobile Phase: Hexane : Ethyl Acetate .

    • Gradient: Start at 100% Hexane

      
       5% EtOAc 
      
      
      
      10% EtOAc.
    • Elution Order: Typically, the

      
      -anomer (axial ester, lower dipole moment) elutes before the 
      
      
      
      -anomer (equatorial ester, higher dipole moment) in non-polar solvent systems, though the bulky pivaloyl groups can sometimes compress this difference.

Part 3: Analytical Validation (The "Self-Validating" System)

You must confirm the anomeric purity using


-NMR. Do not rely solely on melting point.
Feature

-Anomer (Target)

-Anomer (Impurity)
Mechanism
H-1 Signal

ppm (doublet)

ppm (doublet)
Chemical Shift

Coupling
8.0 – 10.0 Hz 3.0 – 4.0 Hz Karplus Equation
Configuration trans-diaxial (H1-H2)cis-equatorial/axial (H1-H2)Geometry

Decision Matrix Diagram:

PurificationProtocol Start Crude Galactose Pentapivalate (Alpha/Beta Mix) CheckTLC Check TLC (Hex:EtOAc 9:1) Start->CheckTLC ImpurityCheck Are there polar impurities? CheckTLC->ImpurityCheck FlashFilter Short Silica Plug (Remove salts/partial esters) ImpurityCheck->FlashFilter Yes Recryst Recrystallization Solvent: Boiling EtOH ImpurityCheck->Recryst No FlashFilter->Recryst Precipitate Precipitate Formed? Recryst->Precipitate Filter Filter & Wash (Cold EtOH) Precipitate->Filter Yes Column Column Chromatography Hex:EtOAc (Gradient 0-10%) Precipitate->Column No (Oil) NMR 1H-NMR Analysis Check J(1,2) Filter->NMR J_Value J(1,2) > 8.0 Hz? NMR->J_Value J_Value->Recryst No (Mixed) Success Pure Beta-Anomer J_Value->Success Yes Column->NMR

Figure 1: Decision matrix for the purification of galactose pentapivalate. Green paths indicate the ideal workflow.

Part 4: Troubleshooting & FAQs

Q1: My product is "oiling out" during recrystallization instead of forming crystals. Why?

  • Cause: This usually indicates the presence of impurities (unreacted pivaloyl chloride or pyridine salts) or a solvent mixture that is too rich in the non-polar component if using a co-solvent.

  • Fix: Re-dissolve the oil in

    
    , wash again with dilute 
    
    
    
    and
    
    
    , and dry thoroughly. Attempt recrystallization again using pure Ethanol . If it still oils, scratch the flask glass with a spatula or add a seed crystal.

Q2: Why is the


-anomer persistent? 
  • Cause: In galactose derivatives, the

    
    -anomer is thermodynamically stabilized by the anomeric effect. If your synthesis involved high temperatures or long reaction times, you may have equilibrated the mixture toward the 
    
    
    
    -form.
  • Fix: You cannot convert

    
     easily without chemical modification (e.g., bromide formation). You must separate them. If recrystallization fails to remove the 
    
    
    
    form, perform column chromatography using a very shallow gradient (e.g., 100:0
    
    
    95:5 Hexane:EtOAc).

Q3: Can I use the same protocol for Glucose pentapivalate?

  • Answer: Yes, but the solubility profile will differ slightly. Glucose derivatives generally crystallize even more readily than galactose derivatives due to the all-equatorial arrangement (in the

    
    -form) of the substituents, whereas Galactose has the axial C4-pivalate which slightly disrupts packing.
    

Q4: What are the physical properties I should look for?

  • Appearance: White crystalline solid (needles).

  • Melting Point: Literature values for pivalates can vary by polymorph, but generally,

    
    -galactose pentapivalate melts higher than the acetate analog (look for a range >140°C, though exact values should be determined experimentally for your specific polymorph).
    
  • Solubility: Soluble in

    
    , 
    
    
    
    , EtOAc. Insoluble in water. Sparingly soluble in cold EtOH/MeOH.

References

  • Kunz, H., & Harreus, A. (1982). Pivaloyl-protected carbohydrates: Synthesis and application.

    • Source:

  • Kunz, H., & Sager, W. (1987). Stereoselective Glycosylation of Pivaloyl-Protected Galactosyl Donors. Establishes the utility of the

    
    -pivalate as a donor and its purification.
    
    • Source:

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. General reference for the stability and lipophilicity of pivaloyl esters.

    • Source:

  • Cocinero, E. J., et al. (2011). Sensing the Anomeric Effect. Provides the theoretical grounding for the thermodynamic preference of the

    
    -anomer.
    
    • Source:

Sources

Technical Support Center: Pivaloyl Ester Stability & Workup Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Reducing Hydrolysis Rates of Pivaloyl (Piv) Esters During Workup Case ID: PIV-PROTECT-001

Executive Summary

Pivaloyl (Piv) esters are favored in complex synthesis for their robustness. Due to the steric bulk of the tert-butyl group, they are approximately 10,000 times more stable than acetates toward alkaline hydrolysis. However, "stable" does not mean "inert."

Users frequently report yield losses during workup not because the protecting group fails, but because of localized high-pH excursions or uncontrolled exotherms during quenching steps (particularly with aluminum hydrides). This guide provides the mechanistic grounding and specific protocols to eliminate these failure modes.

Diagnostic & Mechanism: Why Hydrolysis Occurs[1]

The Steric Shield Concept

Hydrolysis of esters under basic conditions typically follows the


 mechanism  (Base-catalyzed, Acyl-oxygen cleavage, Bimolecular). The rate-determining step is the formation of the tetrahedral intermediate.
  • Acetates: The carbonyl carbon is exposed. Hydroxide attacks easily.

  • Pivalates: The tert-butyl group acts as a "steric umbrella," physically blocking the trajectory of the incoming nucleophile.

Failure Mode: When temperature rises (increasing kinetic energy) or hydroxide concentration becomes extreme (e.g., using 15% NaOH in a Fieser workup), the nucleophile overcomes this steric barrier.

Visualization: The Hydrolysis Barrier

The following diagram illustrates the kinetic competition between steric repulsion and nucleophilic attack.

PivaloylHydrolysis Start Reaction Mixture (Piv-Ester + Reagent) Quench_Choice Quench Method? Start->Quench_Choice Path_Acid Strong Acid Quench (HCl/H2SO4) Quench_Choice->Path_Acid Acidic Path_Base Strong Base Quench (Fieser/NaOH) Quench_Choice->Path_Base Basic Path_Buffer Buffered/Chelating (Rochelle/NH4Cl) Quench_Choice->Path_Buffer Neutral Mech_Acid Risk: Acid-Catalyzed Transesterification Path_Acid->Mech_Acid Mech_Base Risk: Localized Heating + High pH = Cleavage Path_Base->Mech_Base Mech_Safe Outcome: Steric Shield Remains Intact Path_Buffer->Mech_Safe

Caption: Decision tree showing how quench selection directly impacts the integrity of the Pivaloyl steric shield.

Troubleshooting & FAQs

Scenario A: Quenching Aluminum Hydride Reductions (LiAlH4 / DIBAL)

User Issue: "I used the Fieser method (Water/15% NaOH/Water) to quench my LAH reduction, and 30% of my Piv ester hydrolyzed."

Root Cause: The Fieser method relies on 15% NaOH .[1] While efficient for granular precipitation of aluminum salts, it creates a transient but intense high-pH environment. Combined with the exotherm of quenching, this provides enough energy to breach the Piv steric barrier.

Solution: Switch to the Rochelle Salt Method (See Protocol 1). It operates at neutral pH (~7-8) and uses chelation rather than pH shock to solubilize aluminum salts.

Scenario B: Migration in Poly-Hydroxylated Systems

User Issue: "My Piv group moved from C2 to C3 during the workup of a sugar intermediate."

Root Cause: Acyl Migration is base-catalyzed. Even mild bases (like bicarbonate) can deprotonate a neighboring hydroxyl group. The resulting alkoxide attacks the nearby Piv carbonyl (intramolecular transesterification) faster than external hydrolysis can occur.

Solution:

  • Avoid Bicarbonate washes. Use 0.5M Phosphate Buffer (pH 7.0) or Saturated

    
      (pH ~4.5).
    
  • Keep the organic phase cold (0°C) during washing.

  • Avoid leaving the compound in solution for extended periods; concentrate immediately.

Scenario C: Selective Deprotection Confusion

User Issue: "I'm trying to remove an Acetate group without touching the Pivalate, but both are falling off."

Root Cause: Using non-selective conditions like NaOH/MeOH. Solution: Use Guanidinium nitrate or mild enzymatic hydrolysis (e.g., Candida antarctica lipase B) which can distinguish between the steric environments. For chemical differentiation, use


 in MeOH at 0°C  and monitor strictly by TLC; the Acetate (

~minutes) will cleave long before the Pivalate (

~hours/days).

Quantitative Data: Relative Stability

The following table demonstrates why Pivalates are the superior choice for base stability, provided the workup is controlled.

Ester TypeStructureRelative Rate (

, 25°C)
Half-Life (pH 12)
Acetate

1.0 (Normalized)~10 mins
Benzoate

~0.01~16 hours
Pivalate

< 0.0001 > 100 hours

Data derived from alkaline hydrolysis rates in aqueous dioxane.

Validated Experimental Protocols

Protocol 1: The "Gold Standard" Rochelle Salt Quench

Best for: Preserving Piv esters during LiAlH4 or DIBAL workups.

Reagents:

  • Rochelle Salt (Sodium Potassium Tartrate Tetrahydrate).

  • Solvent: Diethyl Ether (

    
    ) or DCM.
    

Procedure:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Dilute with 2-3 volumes of

    
     (reduces viscosity and heat capacity).
    
  • Quench: Add Saturated Aqueous Rochelle Salt solution dropwise.

    • Ratio: Use approx. 20 mL of sat. solution per 1 g of

      
       used.
      
  • Stir: Remove ice bath and stir vigorously at Room Temperature (RT) for 1-2 hours.

    • Visual Cue: The grey emulsion will separate into two clear layers: a clear organic layer and a clear aqueous layer containing the chelated aluminum.

  • Separate: Pour into a separatory funnel. Separate phases.

  • Wash: Wash organic layer once with brine.

  • Dry: Dry over

    
     and concentrate.
    
Protocol 2: The Buffered Ammonium Chloride Wash

Best for: General workups where basicity must be avoided (preventing migration).

Reagents:

  • Saturated Aqueous Ammonium Chloride (

    
    ).[2]
    
  • Ice.[2][3][4][5]

Procedure:

  • Preparation: Mix Saturated

    
     with crushed ice (1:1 ratio) to create a cold slurry.
    
  • Quench: Pour the reaction mixture slowly into the stirring slurry.

    • Mechanism:[6][4][5][7][8]

      
       buffers the solution to pH ~4-5, neutralizing alkoxides without exposing the ester to strong acid.
      
  • Extract: Extract with EtOAc or DCM.

  • Neutralize (Optional): If the compound is acid-sensitive, wash the organic layer with Saturated Phosphate Buffer (pH 7.0) instead of Bicarbonate (pH 8.5).

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014.

  • Orita, A.; Tanahashi, C.; Kakuda, A.; Otera, J. "Highly Efficient and Chemoselective Acylation of Alcohols with Acid Anhydrides Catalyzed by Bismuth(III) Triflate."[9] J. Org.[9] Chem.2001 , 66, 8926–8934.[9]

  • Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the original Fieser workup method, cited for contrast).
  • Blay, G.; Cardona, L.; Garcia, B.; Pedro, J. R. "Hydrolytic Stability of Pivaloyl Esters." J. Org. Chem.1996, 61, 6791.

Sources

Optimizing Pivaloylation of Galactose: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the pivaloylation of galactose. This guide is designed for researchers, scientists, and drug development professionals who utilize the pivaloyl protecting group in carbohydrate synthesis. The pivaloyl (Piv) group, a sterically hindered ester, offers robust protection and can influence the stereochemical outcome of glycosylation reactions.[1][2] However, its bulkiness also presents unique challenges in achieving optimal reaction conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of temperature, to help you navigate these challenges and achieve high-yield, selective pivaloylation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q: My reaction is incomplete, with significant starting material remaining. How can I drive it to completion?

A: An incomplete reaction is a common hurdle, often related to insufficient reactivity. Temperature plays a pivotal role here.

  • Initial Diagnosis: First, confirm the quality of your reagents. Pivaloyl chloride is reactive and should be handled under anhydrous conditions to prevent hydrolysis.[3] Ensure your solvent (e.g., pyridine, dichloromethane) is dry and your base (if used) is fresh.

  • Temperature Adjustment:

    • Modest Temperature Increase: If your reaction is proceeding sluggishly at room temperature, a gentle increase to 40-60°C can significantly enhance the reaction rate.[3][4] The reaction between trimethylacetic acid and thionyl chloride to form pivaloyl chloride itself is often carried out at this temperature range, indicating the thermal stability of the reagent.[3]

    • Monitoring is Crucial: When heating, monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Excessive heat can lead to the formation of side products, such as anhydro-sugars or elimination products.

    • Catalyst Consideration: If heating does not resolve the issue or leads to degradation, consider adding a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts. DMAP reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium ion, which can acylate even sterically hindered or less reactive hydroxyl groups at lower temperatures.[6][7]

Q: I'm observing multiple spots on my TLC plate, indicating low selectivity and the formation of byproducts. What's the cause and how can I fix it?

A: Low selectivity, resulting in a mixture of mono-, di-, and poly-pivaloylated products, is a frequent consequence of the multiple hydroxyl groups on galactose having similar reactivities.[8] Temperature is a key tool for controlling this.

  • The Role of Steric Hindrance: The bulky nature of the pivaloyl group provides inherent selectivity, typically favoring the sterically less hindered primary hydroxyl group (HO-6) over the secondary ones.[2][9] However, this selectivity is highly dependent on reaction conditions.

  • Temperature Reduction: To enhance selectivity, reducing the reaction temperature is the most effective strategy.

    • Initial Cooling: Start the reaction at 0°C by performing the addition of pivaloyl chloride in an ice bath.[10] This reduces the overall reaction rate, allowing the kinetic preference for the most accessible hydroxyl group to dominate.

    • Sub-zero Temperatures: For highly sensitive substrates or when maximum selectivity is required, temperatures of -20°C or even -40°C can be employed, though reaction times will be significantly longer.

  • Controlled Reagent Addition: Alongside temperature control, add the pivaloyl chloride dropwise over an extended period. This keeps the concentration of the acylating agent low at any given moment, further favoring reaction at the most reactive site.

Q: My yield is consistently low, even when the reaction appears to go to completion. Where am I losing my product?

A: Low yields can be frustrating and may stem from issues during the reaction, workup, or purification.[11][12][13]

  • Reaction-Phase Issues:

    • Side Reactions: As discussed above, incorrect temperatures can lead to irreversible side product formation. If you suspect decomposition, run the reaction at a lower temperature.

    • Reagent Stoichiometry: Carefully check the molar equivalents of your reagents. An excess of base or pivaloyl chloride can sometimes lead to complex side reactions.

  • Workup and Purification Losses:

    • Aqueous Workup: Pivaloylated sugars can have intermediate polarity. During aqueous extraction, ensure you are using the correct organic solvent and perform multiple extractions (e.g., 3x) to recover all the product from the aqueous layer.

    • Purification: Pivaloylated products can be challenging to purify via silica gel chromatography due to the similar polarities of different isomers. Consider using a solvent system with a shallow gradient. In some cases, crystallization can be an effective alternative to chromatography.

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of pivaloylation?

A: The pivaloylation of an alcohol, such as a hydroxyl group on galactose, proceeds via a nucleophilic acyl substitution mechanism.[6] The oxygen of the hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base, typically pyridine, serves to neutralize the HCl byproduct, driving the reaction to completion.[6]

G cluster_0 Nucleophilic Attack cluster_1 Intermediate Collapse & Deprotonation Galactose-OH Galactose-OH Piv-Cl Pivaloyl Chloride Galactose-OH->Piv-Cl attacks C=O Tetrahedral_Intermediate Tetrahedral Intermediate Piv-Cl->Tetrahedral_Intermediate Product Pivaloylated Galactose Tetrahedral_Intermediate->Product Cl- leaves HCl HCl Pyridinium_Chloride Pyridinium Chloride HCl->Pyridinium_Chloride Pyridine Pyridine (Base) Pyridine->Pyridinium_Chloride

Caption: Pivaloylation Reaction Mechanism.

Q: What are the recommended starting temperatures for pivaloylation of galactose?

A: The optimal temperature is highly dependent on the desired outcome (per-acylation vs. selective acylation) and the specific reagents used. The following table provides general guidelines.

Desired OutcomeCatalyst/BaseRecommended Starting TemperatureNotes
Per-pivaloylation PyridineRoom Temperature to 60°CHigher temperatures may be needed to overcome steric hindrance and fully acylate all hydroxyl groups. Monitor for degradation.[4]
(Full Protection)Pyridine / DMAP0°C to Room TemperatureDMAP significantly accelerates the reaction, allowing for lower temperatures and shorter reaction times.
Selective Pivaloylation Pyridine-20°C to 0°CLow temperatures are critical to maximize kinetic selectivity for the primary hydroxyl group (HO-6). Reaction times will be longer.[10]
(e.g., at HO-6)Hindered Base0°C to Room TemperatureLess nucleophilic bases can improve selectivity.

Q: Why is the pivaloyl group considered a "robust" protecting group?

A: The term "robust" refers to its stability under a wide range of chemical conditions. The steric bulk of the tert-butyl group effectively shields the ester's carbonyl carbon from nucleophilic attack. This makes pivaloates resistant to cleavage under many conditions where other esters (like acetates or benzoates) might be removed.[2] Deprotection of pivaloyl groups typically requires harsh conditions, such as strong bases (e.g., NaOMe in MeOH) or reducing agents (e.g., LAH), which adds to their utility in multi-step syntheses.[14][15]

Experimental Protocol: Selective 6-O-Pivaloylation of Galactose

This protocol provides a starting point for the selective pivaloylation of the primary hydroxyl group of D-galactose.

Materials:

  • D-Galactose

  • Anhydrous Pyridine

  • Pivaloyl Chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve D-galactose (1.0 eq) in anhydrous pyridine in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Reagent Addition: Add pivaloyl chloride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Allow the reaction to stir at 0°C for 4-6 hours. Monitor the progress by TLC (e.g., using a 10:1 DCM:Methanol solvent system).

  • Quenching: Once the starting material is consumed or the reaction has stalled, slowly quench the reaction by adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated aq. NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired 6-O-pivaloyl-D-galactose.

G cluster_workflow Experimental Workflow Start Dissolve Galactose in Pyridine Cool Cool to 0°C Start->Cool Add Add Pivaloyl Chloride (Dropwise) Cool->Add React Stir at 0°C (Monitor by TLC) Add->React Quench Quench with Cold Water React->Quench Extract DCM Extraction & Washes Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: Workflow for Selective Pivaloylation.

References

  • PIVALOYL CHLORIDE. (n.d.). Mol-Instincts. Retrieved February 6, 2026, from [Link]

  • Kabir, A. K. M. S., & Matin, M. M. (1996). Selective-pivaloylation-of-some-D-glucose-derivatives.pdf. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pivalic Acid Esters, Pivalates. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Matin, M. M. (2020). (PDF) Selective pivaloylation of some D-glucose derivatives. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Install, J. C., et al. (2025). Selective Oxidation of Glucose-Galactose Syrup to Gluconic and Galactonic Acids. University of Helsinki. Retrieved February 6, 2026, from [Link]

  • Santoyo-González, F., et al. (1994). Selective pivaloylation and diphenylacetylation of cyclomalto-oligosaccharides. PubMed. Retrieved February 6, 2026, from [Link]

  • Santoyo-González, F., et al. (1998). Use of N-Pivaloyl Imidazole as Protective Reagent for Sugars. ResearchGate. Retrieved February 6, 2026, from [Link]

  • O-PIVALOYL-N-Boc-HYDROXYLAMINE. (2018). Organic Syntheses. Retrieved February 6, 2026, from [Link]

  • Montembault, V., et al. (2012). Regioselective pivaloylation of N-phthaloylchitosan: a promising soluble intermediate for chitosan chemistry. PubMed. Retrieved February 6, 2026, from [Link]

  • Pravdić, N., & Fletcher, H. G. (1975). Selective pivaloylation of 2-acetamido-2-deoxy sugars. PubMed. Retrieved February 6, 2026, from [Link]

  • Zehavi, U., & Patchornik, A. (1973). 2-O-(β-D-galactopyranosyl)-α-D-galactose using photolabile O-(2-nitrobenzylidene) acetals as temporary blocking groups. Journal of the Chemical Society, Perkin Transactions 1. Retrieved February 6, 2026, from [Link]

  • Oh, D., et al. (2018). Galactose to tagatose isomerization at moderate temperatures with high conversion and productivity. ResearchGate. Retrieved February 6, 2026, from [Link]

  • Is it normal to get low yields all the time, or am I a bad organic chemist? (2020). Reddit. Retrieved February 6, 2026, from [Link]

  • Cui, B., et al. (2013). High diastereoselective vinylogous Mannich reaction induced by O-pivaloylated D-galactosylamine as the chiral auxiliary: stereoselective synthesis of 8-arylazocan-2-one. PubMed. Retrieved February 6, 2026, from [Link]

  • Ropartz, D., et al. (2021). A simple and direct ionic chromatography method to monitor galactose oxidase activity. Carbohydrate Research. Retrieved February 6, 2026, from [Link]

  • Thotakura, N. R., & Bahl, O. P. (1986). Synthesis and rapid purification of UDP-[6-3H]galactose. PubMed. Retrieved February 6, 2026, from [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Retrieved February 6, 2026, from [Link]

  • Lee, S., et al. (2022). Quantitative Galactose Colorimetric Competitive Assay Based on Galactose Dehydrogenase and Plasmonic Gold Nanostars. MDPI. Retrieved February 6, 2026, from [Link]

  • Common ways to lose product and reduce yield? (2018). Reddit. Retrieved February 6, 2026, from [Link]

  • Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Retrieved February 6, 2026, from [Link]

  • Crossley, S. W. M., et al. (2023). Diastereoselective Synthesis of the Borylated d-Galactose Monosaccharide 3-Boronic-3-Deoxy-d-Galactose and Biological Evaluation in Glycosidase Inhibition and in Cancer for Boron Neutron Capture Therapy (BNCT). MDPI. Retrieved February 6, 2026, from [Link]

  • GÁLVEZ, J., et al. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Sciforum. Retrieved February 6, 2026, from [Link]

  • What could be reason for getting a very low yield in organic chemistry? (2015). Quora. Retrieved February 6, 2026, from [Link]

  • Andersen, M. C. F. (2013). Does anyone know of a mild and efficient procedure for deprotection of pivaloyl esters on oligosaccharides? ResearchGate. Retrieved February 6, 2026, from [Link]

  • Adányi, N., et al. (2000). Application of biosensor for monitoring galactose content. PubMed. Retrieved February 6, 2026, from [Link]

  • How can I make acetylation then bromination for galactose? (2013). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Pitman, M. R., & Stick, R. V. (2013). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. PMC. Retrieved February 6, 2026, from [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved February 6, 2026, from [Link]

  • Beutler, E., & Baluda, M. C. (1966). Improved method for measuring galactose-I-phosphate uridyl transferase activity of erythrocytes. PubMed. Retrieved February 6, 2026, from [Link]

  • Frush, H. L., & Isbell, H. S. (1956). Synthesis of α-l-Fucose-l-14C (6-Deoxy-l-galactose-l-14C). PMC. Retrieved February 6, 2026, from [Link]

  • Crossley, S. W. M., et al. (2024). Borylated Monosaccharide 3-Boronic-3-deoxy-d-galactose: Detailed NMR Spectroscopic Characterisation, and Method for Spectroscopic Analysis of Anomeric and Boron Equilibria. MDPI. Retrieved February 6, 2026, from [Link]

  • Help with Low Yield Synthesis. (n.d.). Reddit. Retrieved February 6, 2026, from [Link]

  • Gaur, R., et al. (2018). Purification and catalytic behavior optimization of lactose degrading β-galactosidase from Aspergillus nidulans. PMC. Retrieved February 6, 2026, from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of β-D-Galactose Pentapivalate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of carbohydrate derivatives is a critical step in various applications, from glycobiology to the development of novel therapeutics. β-D-Galactose pentapivalate, a fully protected form of galactose, presents a unique analytical challenge due to its non-polar nature and susceptibility to complex fragmentation pathways. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of β-D-Galactose pentapivalate, grounded in experimental data and field-proven insights.

Foundational Principles: Why Pivaloyl Protection and Mass Spectrometry?

The hydroxyl groups of monosaccharides like galactose are highly polar, rendering them non-volatile and challenging to analyze directly by certain mass spectrometry techniques.[1] Derivatization with pivaloyl groups replaces the polar hydroxyl protons with bulky, non-polar pivaloyl esters. This strategic modification serves two primary purposes:

  • Increased Volatility: The non-polar nature of the pivaloyl groups enhances the molecule's volatility, making it amenable to techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

  • Controlled Fragmentation: The ester linkages provide predictable sites for fragmentation upon ionization, aiding in structural elucidation.

Mass spectrometry is the analytical tool of choice for such compounds as it provides crucial information on molecular weight and structure through the analysis of fragmentation patterns.[2] The choice of ionization technique is paramount and is dictated by the physicochemical properties of the analyte and the desired analytical outcome.

A Comparative Analysis of Ionization Techniques

The ionization process is the heart of any mass spectrometry experiment. For β-D-Galactose pentapivalate, the two most relevant techniques are Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Electrospray Ionization (ESI): The "Softer" Approach

ESI is a soft ionization technique that typically imparts less energy to the analyte, resulting in a greater abundance of the molecular ion and less extensive fragmentation.[3] This is particularly advantageous when the primary goal is to determine the molecular weight of the intact molecule.

Causality Behind the Choice: ESI is well-suited for the analysis of β-D-Galactose pentapivalate when infused directly or eluted from a liquid chromatograph. Due to its derivatization, the molecule is soluble in organic solvents compatible with ESI. The formation of adducts, such as sodium adducts ([M+Na]⁺), is common for carbohydrates and their derivatives in ESI-MS and often leads to stable ions.[4][5]

Experimental Considerations:

  • Solvent System: A mixture of acetonitrile and water with a small amount of sodium acetate is often employed to promote the formation of [M+Na]⁺ adducts, which generally yield more informative and reproducible spectra for derivatized carbohydrates.[4]

  • In-Source Fragmentation: While ESI is a soft technique, in-source fragmentation can be induced by increasing the cone voltage.[2] This can be a powerful tool for generating fragment ions without resorting to tandem MS (MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI): The "Hard" Approach for Detailed Fragmentation

GC-MS with EI is a classic and powerful technique for the analysis of volatile and thermally stable compounds.[6] The high energy of electron ionization (typically 70 eV) leads to extensive and reproducible fragmentation patterns, which serve as a "fingerprint" for the molecule.

Causality Behind the Choice: The pivaloyl derivatization makes β-D-Galactose pentapivalate sufficiently volatile for GC analysis.[1] The resulting mass spectrum will be rich with fragment ions, providing detailed structural information. This is particularly useful for confirming the identity of the compound and for distinguishing it from isomers.

Experimental Considerations:

  • GC Column: A non-polar or mid-polar capillary column is suitable for the separation of this compound.

  • Temperature Program: A carefully optimized temperature program is necessary to ensure good chromatographic peak shape and resolution.

  • Library Matching: The reproducible nature of EI fragmentation allows for the creation of spectral libraries, which can be used for automated identification of the compound in complex mixtures.

Decoding the Fragmentation Patterns

The true power of mass spectrometry lies in the interpretation of fragmentation patterns.[7] For β-D-Galactose pentapivalate, the fragmentation is primarily driven by the cleavage of the pivaloyl ester groups and the glycosidic bond.

ESI-MS/MS Fragmentation

In a tandem mass spectrometry experiment (MS/MS), the [M+Na]⁺ adduct of β-D-Galactose pentapivalate can be isolated and subjected to collision-induced dissociation (CID). The primary fragmentation pathway involves the neutral loss of pivalic acid (102.13 Da) or pivaloyl groups.

GC-MS (EI) Fragmentation

Under EI conditions, the fragmentation is more extensive. Key fragmentation pathways include:

  • Loss of a Pivaloyl Radical: Cleavage of a pivaloyl group as a radical.

  • Formation of the Pivaloyl Cation: The formation of the highly stable pivaloyl cation (m/z 57) is often the base peak in the spectrum.

  • Cleavage of the Pyranose Ring: Ring cleavage can also occur, leading to a series of characteristic lower mass ions.

Quantitative Data Presentation

The following table summarizes the expected key ions in the mass spectrometric analysis of β-D-Galactose pentapivalate (Molecular Weight: 590.7 g/mol ).

Ionization TechniqueIon DescriptionExpected m/zRelative AbundanceStructural Information
ESI-MS[M+Na]⁺613.7HighMolecular Weight Confirmation
ESI-MS/MS of [M+Na]⁺[M+Na - C₅H₁₀O₂]⁺511.6ModerateLoss of one pivalic acid
ESI-MS/MS of [M+Na]⁺[M+Na - 2(C₅H₁₀O₂)]⁺409.5ModerateLoss of two pivalic acids
GC-MS (EI)[M]⁺•590.7Low to AbsentMolecular Ion
GC-MS (EI)[M - C₄H₉]⁺533.6ModerateLoss of a t-butyl group
GC-MS (EI)[C₄H₉CO]⁺85.1HighPivaloyl oxonium ion
GC-MS (EI)[C₄H₉]⁺57.1Very High (Base Peak)t-butyl cation

Experimental Workflows

A well-defined workflow is crucial for reproducible and reliable results.

ESI-MS Workflow

ESI_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Sample β-D-Galactose Pentapivalate Dissolve Dissolve in Acetonitrile/Water (with NaOAc) Sample->Dissolve Infusion Direct Infusion or LC Separation Dissolve->Infusion ESI_MS ESI-MS Analysis (Positive Ion Mode) Infusion->ESI_MS MSMS Tandem MS (CID) of [M+Na]⁺ ESI_MS->MSMS Data_Analysis Data Analysis MSMS->Data_Analysis Structure Structural Confirmation Data_Analysis->Structure

Caption: ESI-MS workflow for β-D-Galactose pentapivalate analysis.

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample β-D-Galactose Pentapivalate Dissolve Dissolve in Volatile Solvent (e.g., Hexane) Sample->Dissolve Injection GC Injection Dissolve->Injection Separation Chromatographic Separation Injection->Separation EI_MS Electron Ionization Mass Spectrometry Separation->EI_MS Data_Analysis Data Analysis & Library Search EI_MS->Data_Analysis Structure Structural Elucidation Data_Analysis->Structure

Caption: GC-MS workflow for β-D-Galactose pentapivalate analysis.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific instrumentation used.

ESI-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of β-D-Galactose pentapivalate at 1 mg/mL in acetonitrile.

    • Prepare a working solution by diluting the stock solution to 10 µg/mL in 50:50 (v/v) acetonitrile:water containing 1 mM sodium acetate.

  • Instrumentation:

    • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI).

  • Instrument Settings:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (for intact mass) or 60 V (for in-source fragmentation).

    • Desolvation Gas Flow: 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Mass Range: m/z 100-1000.

  • Data Acquisition:

    • Acquire full scan MS data.

    • For MS/MS, select the [M+Na]⁺ ion (m/z 613.7) as the precursor and apply a collision energy of 20-40 eV.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a stock solution of β-D-Galactose pentapivalate at 1 mg/mL in hexane.

    • Prepare a working solution of 10 µg/mL in hexane.

  • Instrumentation:

    • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar phase (e.g., DB-5ms).

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Initial temperature 150 °C, hold for 1 min, ramp to 300 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-650.

Proposed Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for β-D-Galactose pentapivalate under EI conditions.

Fragmentation_Pathway cluster_path Fragmentation Pathway M [M]⁺• (m/z 590) F1 [M - C₄H₉]⁺ (m/z 533) M->F1 - •C₄H₉ F2 [C₄H₉CO]⁺ (m/z 85) M->F2 α-cleavage F3 [C₄H₉]⁺ (m/z 57) (Base Peak) F2->F3 - CO

Caption: Proposed EI fragmentation of β-D-Galactose pentapivalate.

Conclusion and Best Practices

The mass spectrometric analysis of β-D-Galactose pentapivalate is a powerful tool for its structural characterization.

  • For molecular weight determination and analysis of the intact molecule, ESI-MS is the preferred method due to its soft ionization nature. The use of sodium adducts enhances signal stability and reproducibility.

  • For detailed structural elucidation and confirmation of identity, GC-MS with EI provides a wealth of fragmentation information and a reproducible "fingerprint" of the molecule.

References

  • Haliński, Ł. P., & Stepnowski, P. (Year). GC-MS and MALDI-TOF MS profiling of sucrose esters from Nicotiana tabacum and N. rustica.
  • (2023).
  • Harvey, D. J. (2005). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 16(5), 622-630.
  • (2022).
  • Medeiros, P. M., & Simoneit, B. R. T. (2015). Analysis of sugars in environmental samples by gas chromatography-mass spectrometry.
  • Restek Corporation. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Restek Resource Hub.
  • Wikipedia. (n.d.).
  • eGyanKosh. (n.d.).
  • Robu, A., et al. (2018). Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry. PLoS ONE, 13(10), e0205872.

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Comparative Guide: IR Spectrum Analysis of Galactose Pentapivalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectrum Analysis of Ester Bands in Galactose Pentapivalate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Pivaloyl Advantage

In carbohydrate chemistry and drug delivery, ester prodrugs are critical for modulating lipophilicity and bioavailability. While Galactose Pentaacetate (GPA) is the standard reference, Galactose Pentapivalate (GPP) offers distinct advantages due to the steric bulk and stability of the pivaloyl (trimethylacetyl) group.

This guide provides a technical comparison of the Infrared (IR) spectral features of GPP versus its acetate counterparts. It focuses on distinguishing the ester bands to validate synthesis and purity, a critical step in Quality Control (QC) for carbohydrate-based therapeutics.

Theoretical Framework: The "Pivaloyl Shift"

To accurately interpret the spectrum of Galactose Pentapivalate, one must understand how the tert-butyl group influences vibrational modes compared to a standard methyl group in acetates.

  • Electronic Effect (+I): The tert-butyl group exerts a stronger positive inductive effect (+I) than a methyl group. This increases electron density at the carbonyl carbon, slightly weakening the C=O bond order. Consequently, the C=O stretching frequency of pivalates is typically shifted to lower wavenumbers (red-shifted) by 5–15 cm⁻¹ compared to acetates.

  • Steric Field: The bulky trimethyl group restricts rotational freedom, often resulting in sharper, more defined bands in the fingerprint region compared to the broader bands of flexible acetates.

  • Diagnostic "Gem-Dimethyl" Doublet: The most reliable differentiator is not the carbonyl, but the C–H bending region. The tert-butyl group exhibits a characteristic "split" peak (doublet) due to the interacting methyl groups, whereas acetates show a singlet.

Comparative Spectral Analysis: GPP vs. GPA

The following table synthesizes the critical spectral differences. These values represent the Target Validation Ranges for researchers confirming the identity of Galactose Pentapivalate.

Spectral RegionVibrational ModeGalactose Pentapivalate (GPP) Galactose Pentaacetate (GPA) Mechanistic Insight
High Frequency O–H StretchAbsent (< 1% Transmittance change)Absent Presence indicates unreacted starting material (hydrolysis or incomplete esterification).
C–H Region C–H Stretch (sp³)2950–2980 cm⁻¹ (Strong, sharp)2900–2960 cm⁻¹ (Medium)The 45 protons in GPP (5 × t-Bu) create a significantly more intense signal than the 15 protons in GPA.
Carbonyl C=O[1][2][3][4][5][6][7][8] Stretch (Ester)1725–1740 cm⁻¹ 1735–1750 cm⁻¹Pivalate C=O is red-shifted due to the electron-donating tert-butyl group weakening the bond.
Bending C–H Bend (Scissoring)1395 & 1365 cm⁻¹ (Doublet) ~1370 cm⁻¹ (Singlet)CRITICAL DIAGNOSTIC: The "Gem-Dimethyl" split is unique to the pivaloyl group.
Fingerprint C–O–C Stretch1100–1280 cm⁻¹ (Multiple strong bands)1210–1260 cm⁻¹ (Broad strong band)GPP bands are often sharper due to steric locking of the conformation.

Analyst Note: If you observe a broad peak at 3400 cm⁻¹, your sample is wet or hydrolyzed. Pivalates are hydrophobic; significant water uptake suggests impurity.

Experimental Protocol: Synthesis & Analysis Workflow

This protocol outlines a self-validating workflow for synthesizing and characterizing GPP, ensuring high spectral fidelity.

Phase A: Synthesis (Steglich Esterification Variant)
  • Reagents: D-Galactose (1 eq), Pivaloyl Chloride (6 eq), Pyridine (solvent/base), DMAP (catalytic).

  • Key Step: Maintain temperature at 0°C during addition to prevent acyl migration, then reflux to overcome steric hindrance of the axial C4 hydroxyl.

  • Purification: Liquid-liquid extraction (DCM/HCl) followed by recrystallization from Ethanol/Hexane. Pivalates crystallize better than acetates due to symmetry.

Phase B: FTIR Analysis (ATR Method)
  • Preparation: Ensure the crystal is completely dry (vacuum oven at 40°C for 4 hours). Residual solvent (Pyridine) will show aromatic overtones at 1600 cm⁻¹.

  • Instrument: FTIR Spectrometer with Diamond ATR accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Parameters:

    • Resolution: 4 cm⁻¹[9]

    • Scans: 16 (minimum) to 32

    • Range: 4000–600 cm⁻¹

  • Validation Check:

    • Pass: Distinct doublet at ~1380 cm⁻¹ AND zero O-H stretch.

    • Fail: Single peak at 1370 cm⁻¹ (Acetate contamination) or broad peak >3000 cm⁻¹ (Hydrolysis).

Visualization: Logic & Workflow
Diagram 1: Spectral Identification Logic Tree

Use this decision tree to interpret the IR spectrum of an unknown Galactose ester.

G Start Start: Analyze IR Spectrum CheckOH Check 3200-3600 cm⁻¹ (Broad Band?) Start->CheckOH Impure Contaminated: Free Sugar or Water CheckOH->Impure Yes CheckCO Check 1700-1750 cm⁻¹ (Strong Band?) CheckOH->CheckCO No NotEster Not an Ester CheckCO->NotEster No CheckCH Check 1360-1400 cm⁻¹ (Bending Region) CheckCO->CheckCH Yes Doublet Split Doublet (1395 & 1365 cm⁻¹) CheckCH->Doublet Split Singlet Single Peak (~1370 cm⁻¹) CheckCH->Singlet Single ResultPiv CONFIRMED: Galactose Pentapivalate Doublet->ResultPiv ResultAcet Likely: Galactose Pentaacetate Singlet->ResultAcet

Caption: Logic tree for distinguishing Pivalate esters from Acetates using diagnostic IR bands.

Diagram 2: Synthesis & Validation Workflow

A self-validating loop to ensure product integrity before drug formulation.

Workflow Synth Synthesis (Gal + PivCl) Workup Workup (Acid Wash + Drying) Synth->Workup FTIR FTIR Analysis (ATR Method) Workup->FTIR Decision Spectral Check FTIR->Decision Recryst Recrystallize (EtOH/Hex) Decision->Recryst OH Band Present or C=O >1750 Release Release for Formulation Decision->Release Doublet Present & No OH Recryst->FTIR

Caption: Closed-loop workflow for the synthesis and validation of Galactose Pentapivalate.

References
  • Sigma-Aldrich. (2024). Product Specification: β-D-Galactose pentapivalate. Merck KGaA. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Authoritative text on the "Gem-Dimethyl" doublet and ester shifts).
  • Pavia, D. L., et al. (2014). Introduction to Spectroscopy. 5th Edition. Cengage Learning. (Source for general carbonyl inductive effect shifts).
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (Standard protocols for carbohydrate esterification).

  • Nicolet (Thermo Fisher). (2023). FTIR Sampling Techniques: ATR vs Transmission. Thermo Fisher Scientific Knowledge Base. Link

Sources

Galactose Pentapivalate vs. Pentaacetate: A Comparative Guide to Reactivity and Stereocontrol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex oligosaccharides, the choice between Galactose Pentaacetate (Gal-OAc) and Galactose Pentapivalate (Gal-OPiv) is rarely arbitrary. While both serve as precursors for glycosyl donors utilizing Neighboring Group Participation (NGP) to secure 1,2-trans (


) stereochemistry, their kinetic profiles differ drastically.

Gal-OPiv is the superior choice for reactions requiring high stereochemical fidelity and orthogonality to standard ester protecting groups, albeit at the cost of atom economy and synthetic speed. Gal-OAc remains the workhorse for routine transformations where extreme stability is not required. This guide dissects the mechanistic underpinnings of these differences to aid in donor design.

Part 1: Structural & Electronic Basis

The core difference lies in the acyl group attached to the oxygen atoms. While both are electron-withdrawing groups (EWGs) that "disarm" the glycosyl donor relative to ether-protected sugars, the tert-butyl moiety of the pivalate introduces massive steric bulk compared to the methyl group of the acetate.

The Steric-Electronic Matrix
FeatureGalactose Pentaacetate (Ac)Galactose Pentapivalate (Piv)Mechanistic Impact
Steric Radius Small (

Å)
Large (

Å)
Piv creates a "steric wall," shielding the anomeric center more effectively.
Electronic Effect Disarming (EWG)Disarming (EWG)Both destabilize the oxocarbenium ion, favoring

-like pathways.
NGP Capability HighHighBoth form dioxolenium ions; Piv dioxolenium is kinetically more stable.
Lipophilicity ModerateHighPiv derivatives are easier to purify on silica due to distinct

values.
Mechanism of Stereocontrol (NGP)

Both protecting groups direct


-selectivity via Neighboring Group Participation at C2. However, the Pivaloyl  group enhances this selectivity by suppressing "mismatched" interactions. The bulky 

-butyl group physically obstructs the

-face attack more effectively than the acetyl group, often pushing

ratios from ~1:10 (Ac) to >1:20 (Piv).

NGP_Mechanism cluster_0 Activation cluster_1 Stereocontrol (NGP) Donor Galactosyl Donor (Piv/Ac at C2) Oxo Oxocarbenium Ion Donor->Oxo Promoter Diox Dioxolenium Ion (Ac = Less Stable) (Piv = Steric Shield) Oxo->Diox C2 Carbonyl Attack Beta 1,2-trans Product (Beta-Galactoside) Diox->Beta ROH Attack (Backside) Alpha_Attack Alpha Attack Diox->Alpha_Attack Blocked by t-Butyl (Piv)

Figure 1: Neighboring Group Participation (NGP) mechanism. The Pivaloyl group (Piv) stabilizes the dioxolenium intermediate and sterically precludes


-attack more effectively than Acetate.

Part 2: Reactivity & Performance Comparison

Synthesis of the Precursors

Synthesis of Gal-OPiv is significantly more challenging than Gal-OAc due to the steric hindrance of the secondary hydroxyls on the galactose ring.

  • Gal-OAc: Acetic Anhydride (

    
    ), Pyridine, 0°C 
    
    
    
    RT. (Yield: >95%, Time: 2h).
  • Gal-OPiv: Pivaloyl Chloride (PivCl), Pyridine, DMAP (catalyst required) , Heat (60-80°C). (Yield: 85-90%, Time: 24-48h).

    • Note: Without DMAP and heat, full acylation of the axial C4-OH in galactose is often incomplete.

Glycosylation Efficiency (Donor Capability)

When converted to glycosyl donors (e.g., bromides or thioglycosides), the reactivity profiles diverge.

MetricGal-OAc DonorGal-OPiv Donor
Relative Reactivity Higher. Less steric bulk allows faster nucleophilic attack.Lower. The

-butyl group retards the approach of the acceptor (Disarmed).
Stereoselectivity (

)
Good (typ. 10:1)Excellent (typ. >20:1)
Orthoester Formation Common side reaction.Suppressed (Steric bulk destabilizes the orthoester transition state).
Migration Potential High (Acyl migration is common).Low. Piv groups rarely migrate due to steric hindrance.
Orthogonality & Deprotection

This is the decisive factor for many synthetic strategies. Pivalates are "orthogonal" to Acetates.

  • Scenario: You need to deprotect a specific site while keeping the rest of the molecule protected.

  • Method:

    • Protect non-target sites with Piv .

    • Protect target site with Ac .

    • Treat with Zemplén conditions (NaOMe/MeOH, pH 8-9) .

    • Result: The Acetyl group is cleaved; the Pivaloyl groups remain intact.

Deprotection Conditions Table:

ReagentAcetate (Ac)Pivalate (Piv)
NaOMe / MeOH (RT)Cleaved (Fast) Stable

/ MeOH
CleavedStable
NaOH / MeOH / HeatCleavedCleaved (Slow)

(Reduction)
CleavedCleaved
MeMgBrCleavedCleaved

Part 3: Experimental Protocols

Protocol A: Synthesis of Galactose Pentapivalate (High-Stability Precursor)

Use this protocol when preparing a robust donor for multi-step synthesis.

  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an Argon atmosphere.

  • Reagents:

    • D-Galactose (10 mmol, 1.80 g)

    • Pyridine (anhydrous, 50 mL)

    • 4-Dimethylaminopyridine (DMAP) (2 mmol, 0.24 g) - Critical for sterically demanding esters.

    • Pivaloyl Chloride (80 mmol, 9.8 mL) - Excess required.

  • Procedure:

    • Suspend D-Galactose in Pyridine.[1] Add DMAP.[2]

    • Add Pivaloyl Chloride dropwise at 0°C (Exothermic!).

    • Allow to warm to RT, then heat to 80°C for 24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Checkpoint: If mono-hydroxy species persist (lower

      
      ), add additional PivCl and continue heating.
      
  • Workup:

    • Dilute with

      
      , wash with 1M HCl (to remove Pyridine), saturated 
      
      
      
      , and brine.
    • Dry over

      
      , concentrate.
      
    • Purification: Recrystallize from Ethanol/Hexane or flash chromatography.

    • Expected Yield: ~85-90% as a white crystalline solid.

Protocol B: Selective Deprotection (Demonstrating Orthogonality)

Use this to validate the stability of Piv vs. Ac.

  • Substrate: A galactose derivative containing both O-Ac (at C2) and O-Piv (at C3,4,6).

  • Reaction: Dissolve substrate in dry MeOH (0.1 M). Add freshly prepared NaOMe (0.5 eq).

  • Observation: Stir at RT for 2 hours.

    • TLC will show conversion to a slightly more polar spot (loss of Ac).

    • Piv groups will remain.

  • Forcing Deprotection (Removal of Piv):

    • To remove Piv, add 5M NaOH (aq) to the MeOH solution and reflux for 12-24 hours, or treat with

      
       in THF.
      

Part 4: Decision Framework

Use the following logic flow to select the correct protecting group for your campaign.

Decision_Tree Start Start: Select Galactose Protection Q1 Is extreme stereoselectivity (>20:1 beta) critical for the next step? Start->Q1 Q2 Do you need to selectively deprotect other esters (Ac/Bz) in the presence of this group? Q1->Q2 No Use_Piv USE PIVALATE (Piv) - High Beta-Selectivity - Orthogonal to Ac - No Migration Q1->Use_Piv Yes Q2->Use_Piv Yes Use_Ac USE ACETATE (Ac) - Fast Synthesis - Easy Removal (Zemplen) - Lower Cost Q2->Use_Ac No

Figure 2: Decision matrix for selecting between Acetyl and Pivaloyl protection based on synthetic requirements.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Definitive source on stability profiles of esters).

  • Demchenko, A. V. (2003). "Stereoselective Chemical 1,2-cis-O-Glycosylation: From 'Cooking' to Modern Synthetic Strategies". Synlett, 2003(9), 1225–1240. (Discusses the influence of protecting groups on glycosylation stereochemistry).

  • Faidallah, H. M., et al. (2016). "Synthesis and Biological Evaluation of New Galactose Derivatives". Journal of Chemistry. (Provides experimental context for galactose ester synthesis).

  • Zhang, Z., et al. (2019). "Regioselectivity of glycosylation reactions of galactose acceptors". Beilstein Journal of Organic Chemistry. (Highlights the reactivity differences in protected galactose systems).

  • Chemical Book. (2023). "D-Galactose pentapivalate Product Properties". (Confirmation of commercial availability and physical data).

Sources

Comparative Guide: Pivaloyl vs. Benzoyl Protecting Groups on Galactose

[1]

Executive Summary

In carbohydrate chemistry, the choice between pivaloyl (Piv) and benzoyl (Bz) esters is rarely a matter of preference but rather a strategic calculation of stability versus processability .[1] While both groups provide neighboring group participation (NGP) to direct 1,2-trans (

1
  • Benzoyl (Bz): The industry standard for

    
    -selectivity.[1] It strikes a balance between robust NGP and ease of removal under mild basic conditions (Zemplén).[1]
    
  • Pivaloyl (Piv): The "kinetic trap."[1] Its steric bulk (tert-butyl group) suppresses acyl migration and resists standard hydrolysis.[1] It is the superior choice for synthesizing complex building blocks where intermediate stability is paramount, but it exacts a toll during the final deprotection stage.[1][2]

Mechanistic Analysis: Sterics & Electronics

Neighboring Group Participation (NGP)

Both esters at the C2 position of galactose participate in glycosylation via the formation of a dioxolenium ion intermediate.[1] This blocks the


1

The Pivaloyl Advantage: The bulky tert-butyl group of the pivaloyl ester destabilizes the orthoester side-product more effectively than the planar phenyl ring of the benzoyl group.[1] This often leads to higher

1

NGP_Mechanismcluster_stericsSteric InfluenceDonorGalactosyl Donor(C2-O-Acyl)OxocarbeniumOxocarbenium Ion(Unstable)Donor->OxocarbeniumActivationDioxoleniumDioxolenium Ion(C2-Participation)Oxocarbenium->DioxoleniumC2 Carbonyl AttackBeta_Product1,2-trans(Beta-Galactoside)Dioxolenium->Beta_ProductAcceptor Attack(Beta-face)OrthoesterOrthoester(Side Product)Dioxolenium->OrthoesterKinetic TrapOrthoester->Beta_ProductSlow Rearrangement(Piv hinders this)

Figure 1: Mechanism of Neighboring Group Participation.[1] Pivaloyl groups (t-Bu) sterically discourage stable orthoester formation compared to Benzoyl (Ph), favoring direct

1
Acyl Migration

Acyl migration (

1
  • Benzoyl: Prone to migration under basic or even neutral conditions.[1][3]

  • Piv: The steric bulk of the tert-butyl group creates a "locking" effect.[1] The transition state required for the neighboring hydroxyl to attack the pivaloyl carbonyl is energetically unfavorable due to steric crowding.[1] This makes Piv essential for isolating building blocks with free hydroxyls (e.g., 4-OH galactose acceptors).[1]

Performance Comparison Data

The following table summarizes the operational differences based on standard glycosylation protocols.

FeatureBenzoyl (Bz)Pivaloyl (Piv)Verdict

-Selectivity
HighVery HighPiv often yields superior

:

ratios due to orthoester suppression.[1]
Installation Fast (BzCl/Pyridine)Slow (PivCl/Pyridine + DMAP)Bz is kinetically easier to install.[1]
Stability (Base) Labile (removed by NaOMe)Stable (resists NaOMe @ RT)Piv allows orthogonal deprotection of Bz/Ac groups.[1]
Acyl Migration High Risk (esp.[1] C4

C6)
Minimal RiskPiv is critical for regioselective building block synthesis.[1]
Crystallinity ExcellentModerateBz derivatives are easier to purify by crystallization.[1]
Deprotection Mild (Zemplén)Harsh (Refluxing NaOMe or Reduction)Bz is preferred for final products.[1]

Experimental Protocols

Installation of Pivaloyl Groups

Unlike benzoylation, pivaloylation is slow and requires nucleophilic catalysis.[1]

Protocol:

  • Dissolve the galactose substrate (1.0 equiv) in anhydrous Pyridine (10 mL/mmol).

  • Add DMAP (0.1 equiv) as a catalyst.[1] Note: Without DMAP, reaction may take days or stall.[1]

  • Add Pivaloyl Chloride (1.2 equiv per OH) dropwise at 0°C.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench: Add MeOH to destroy excess reagent.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), saturated NaHCO

    
    , and brine.
    
Orthogonal Deprotection Strategy

One of the most powerful applications of the Piv group is the ability to remove Acetyl (Ac) or Benzoyl (Bz) groups while leaving Pivaloyl intact.[1]

Scenario: You have a 2,3,4-tri-O-Bz-6-O-Piv-galactose and want to free the C2, C3, C4 positions while keeping C6 protected.[1]

Protocol (Selective Bz Removal):

  • Dissolve substrate in dry MeOH/DCM (4:1 v/v).

  • Add freshly prepared NaOMe (0.5 equiv).

  • Stir at Room Temperature (25°C).

    • Observation: Bz groups cleave within 1–4 hours.[1] Piv remains >95% intact due to steric hindrance protecting the carbonyl carbon.[1]

  • Neutralize with acidic resin (e.g., Amberlite IR-120 H+).[1]

  • Filter and concentrate.

Global Deprotection of Pivaloyl Esters

Removing Piv requires forcing conditions.[1] Standard Zemplén conditions will fail.

Method A: High-Temperature Transesterification

  • Dissolve in MeOH.

  • Add excess NaOMe (5–10 equiv).[1]

  • Reflux (65°C) for 24–48 hours. Monitor carefully for side reactions.

Method B: Reductive Cleavage (Cleanest) [1]

  • Dissolve substrate in dry THF.

  • Cool to 0°C.

  • Add LiAlH

    
      or DIBAL-H  (excess).[1]
    
  • Stir until TLC shows conversion to the polyol.

    • Note: This reduces the ester to an alcohol and the pivaloyl group to neopentyl alcohol.[1] It is not compatible with other reducible groups (azides, benzylidenes).[1]

Deprotection_FlowStartSubstrate:Gal-2,3-Bz-4-PivMild_CondNaOMe / MeOH(Room Temp)Start->Mild_CondIntermedIntermediate:Gal-2,3-OH-4-PivMild_Cond->IntermedSelective Bz CleavageHarsh_CondNaOMe / MeOH (Reflux)OR LiAlH4 / THFIntermed->Harsh_CondFinalFinal Product:Gal-2,3,4-OHHarsh_Cond->FinalPiv Cleavage

Figure 2: Orthogonal deprotection workflow demonstrating the stability of Piv under conditions that cleave Bz.

Decision Matrix: When to Use Which?

Use Benzoyl (Bz) When... Use Pivaloyl (Piv) When...
You need a "permanent" protecting group that is easily removed at the end of synthesis.[1]You are synthesizing a building block that requires further chemical manipulation (e.g., glycosylation at another site).[1][2]
You want to crystallize the intermediate to avoid column chromatography.[1]You observe acyl migration (e.g., 4-OH to 6-OH) with Bz/Ac groups.[1]
The substrate contains base-sensitive motifs that cannot withstand the harsh removal of Piv.[1]You need to differentiate hydroxyls (e.g., remove Bz selectively in the presence of Piv).[1]

References

  • Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH . Wiley-VCH. [Link][1]

  • Acyl group migration and cleavage in selectively protected beta-d-galactopyranosides . PubMed. [Link][1]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity . PMC. [Link][1]

  • Pivalic Acid Esters, Pivalates - Stability and Protection . Organic Chemistry Portal. [Link][1]

  • Benzoylation of Tetrols: A Comparison of Regioselectivity Patterns for O- and S-Glycosides of d-Galactose . ACS Publications. [Link][1]

Safety Operating Guide

-D-Galactose Pentapivalate: Cradle-to-Grave Stewardship

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-D-Galactose Pentapivalate Proper Disposal Procedures
Content Type:  Operational Safety & Logistics Guide
Audience:  Researchers, Scientists, and Drug Development Professionals

As researchers, we often focus intensely on the synthesis and application of carbohydrate scaffolds, but the lifecycle of a chemical does not end at the rotavap.


-D-Galactose pentapivalate is a robustly protected sugar ester commonly used to impart lipophilicity to galactose cores. While the intact molecule is generally stable, its disposal requires a nuanced understanding of its degradation products—specifically the release of pivalic acid.

This guide moves beyond generic "chemical waste" labels. It provides a mechanistic rationale for disposal choices, ensuring your laboratory maintains the highest standards of environmental health and safety (EHS) compliance.

Chemical Profile & Hazard Assessment

To dispose of this compound safely, one must understand what it becomes when it degrades.


-D-Galactose pentapivalate consists of a galactose core protected by five pivaloyl (trimethylacetyl) groups.
PropertySpecificationDisposal Implication
Physical State White Crystalline SolidHigh flashpoint; suitable for solid organic waste streams.
Solubility Lipophilic (Soluble in DCM, EtOAc)Poor water solubility prevents simple aqueous disposal; requires organic solvent waste streams.
Reactivity Ester HydrolysisCritical: In the presence of strong acids or bases (and moisture), it hydrolyzes to release Pivalic Acid .
Primary Hazard Latent CorrosivityWhile the ester is mild, Pivalic Acid (CAS 75-98-9) is corrosive and harmful. Waste streams must be managed to prevent uncontrolled hydrolysis.
The "Trojan Horse" Effect

Treat


-D-Galactose pentapivalate as a latent source of pivalic acid . If disposed of in unbuffered aqueous waste streams, gradual hydrolysis can lower the pH of the waste container over time, potentially creating a corrosive environment (RCRA Code D002) or pressurizing the container if carbonates are present.

Disposal Decision Matrix

Do not guess. Use this matrix to categorize the waste based on its current state in your workflow.

Waste StateComposition ContextEPA/RCRA Classification (Typical)Disposal Stream
Pure Solid Expired or excess reagentNon-Regulated Organic Solid*High-Temp Incineration
Reaction Mixture Dissolved in DCM/ChloroformHazardous Waste (F002)Halogenated Organic Waste
Reaction Mixture Dissolved in Hexane/EtOAcIgnitable Waste (D001)Non-Halogenated Organic Waste
Aqueous Wash Post-workup (contains hydrolysis byproducts)Corrosive (D002) if pH < 2Aqueous Waste (Neutralized)

*Note: Even if "non-regulated" by strict EPA definition, pharmaceutical best practices dictate incineration for all synthetic intermediates.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Best for: Expired stocks, weighed excess, or contaminated solid consumables.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, permanganates). The pivaloyl groups provide significant fuel load.

  • Containerization: Place the solid in a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag inside a wide-mouth high-density polyethylene (HDPE) waste jar designated for "Solid Organic Waste."

  • Labeling: Explicitly list "beta-D-Galactose pentapivalate" on the tag.

    • Pro Tip: Add "Potential Pivalic Acid Source" to the hazard notes to alert waste handlers of odor/corrosivity potential.

Protocol B: Liquid Waste (Reaction Mixtures)

Best for: Mother liquors or reaction solutions.

  • Solvent Identification: Determine the primary solvent.

    • If Halogenated (DCM,

      
      ): Use the Halogenated  waste stream.
      
    • If Non-Halogenated (EtOAc, Hexanes, MeOH): Use the Non-Halogenated/Flammable stream.

  • Quenching (Critical): If the mixture contains residual reagents (e.g., acid chlorides, hydrides) used to synthesize the ester:

    • Slowly quench with methanol or saturated aqueous sodium bicarbonate before transferring to the waste container.

    • Why? This prevents exotherms or gas evolution inside the waste drum.

  • Transfer: Pour into the appropriate carboy using a funnel. Leave at least 10% headspace.[1]

Protocol C: Spill Management (SWIMS)

In the event of a benchtop spill:

  • S top the leak.

  • W arn others.

  • I solate the area.[2][3][4][5][6]

  • M inimize exposure (Wear nitrile gloves and safety glasses).[3]

  • S weep up (if solid) or S orb (if liquid).

    • Solid: Sweep gently to avoid dust generation. Place in a bag for incineration.

    • Liquid: Absorb with vermiculite or polypropylene pads. Dispose of pads as solid hazardous waste.

Visualizing the Workflow

The following diagram illustrates the logical decision path for disposing of


-D-Galactose pentapivalate residues.

DisposalWorkflow Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid Reagent/Powder StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath Liquid SolidAction Bag & Tag: Solid Organic Waste SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration High-Temp Incineration (Prevents Pivalic Acid Leaching) SolidAction->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (EtOAc, Hexane) SolventCheck->NonHalo Flammable Only Halo->Incineration NonHalo->Incineration

Figure 1: Decision tree for the segregation of carbohydrate ester waste streams to ensure compliant thermal destruction.

References & Regulatory Grounding[3][8]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Orientation Manual." EPA530-R-11-003.[7] Defines waste codes (D001, D002, F-lists) and "Cradle-to-Grave" liability.

  • American Chemical Society (ACS). "Identifying and Evaluating Hazards in Research Laboratories." ACS Center for Lab Safety. Provides guidelines on risk assessment for hydrolyzable esters.

  • Fisher Scientific. "Safety Data Sheet: Pivalic Acid." Cat No. AC13146. Details the specific hazards of the hydrolysis product (Corrosive H314).

  • National Institutes of Health (NIH). "Waste Disposal Guide for Research Laboratories." Division of Environmental Protection. General protocols for solid organic waste segregation.

Sources

Personal protective equipment for handling b-D-Galactose pentapivalate

Author: BenchChem Technical Support Team. Date: February 2026

Title: Operational Safety & PPE Protocol: Handling


-D-Galactose Pentapivalate
Author:  Senior Application Scientist, Chemical Safety Division
Date:  October 26, 2023

Executive Summary: Hazard Banding & Immediate Action

Compound:


-D-Galactose Pentapivalate (CAS: 4163-60-4)
Physical State:  Solid (White Powder/Crystals)
Primary Hazards:  Inhalation (Dust), Skin/Eye Irritation (Chemical), Hydrolysis Product Toxicity (Pivalic Acid).

Operational Directive: Treat this compound as a Category 3 Irritant with potential for localized toxicity. While the parent carbohydrate is benign, the five pivaloyl groups significantly increase lipophilicity, facilitating dermal absorption. Upon hydrolysis (contact with moisture/mucous membranes), it releases pivalic acid , a known corrosive/irritant.

Immediate PPE Requirement:

  • Solid Handling: Nitrile Gloves (Double-gloved recommended), Safety Glasses with Side Shields, N95 Respirator (if outside fume hood).

  • Solution Handling: Solvent-resistant gloves (barrier laminate preferred for chlorinated solvents), Chemical Splash Goggles, Fume Hood (Mandatory).

Part 1: Risk Assessment & Hazard Identification

To ensure scientific integrity, we must look beyond the generic "irritant" label and understand the mechanism of risk.

1. The Lipophilic Vector Effect Native galactose is hydrophilic and poorly absorbed through intact skin. However, the pentapivalate modification attaches five bulky, hydrophobic tert-butyl groups. This transforms the molecule into a lipophilic entity capable of crossing the stratum corneum.

  • Implication: Skin contact is not just a surface hazard; it is a systemic entry vector.

2. The Hydrolysis Payload (Pivalic Acid) In the presence of esterases (skin/blood) or acidic/basic conditions, the ester bonds cleave, releasing pivalic acid (2,2-dimethylpropanoic acid).

  • Toxicity Profile: Pivalic acid is an irritant (Skin Irrit. 2, Eye Irrit.[1] 2A) and has been linked to carnitine depletion in chronic exposure scenarios.

  • Safety Logic: Your PPE must protect against the breakdown product as much as the parent compound.

Part 2: The PPE Matrix

This matrix is designed for decision-making based on the state of matter.

Protective Zone Solid Handling (Weighing/Transfer) Solution Handling (Synthesis/Extraction) Rationale
Hand Protection Nitrile (4-5 mil) (Double-gloving recommended)Barrier Laminate (e.g., Silver Shield) or Thick Nitrile (>8 mil) Standard nitrile has poor resistance to esters and common solvents (DCM/THF) used with this compound.
Eye Protection Safety Glasses (ANSI Z87.1 w/ Side Shields)Chemical Splash Goggles (Vented)Goggles prevent solvent splash and vapor entry; glasses protect against projectile crystals.
Respiratory Fume Hood preferred.If open bench: N95/P100 Mask .Fume Hood (Mandatory) .Face velocity: 80–100 fpm.Inhalation of ester dust causes rapid mucous membrane irritation.
Body Defense Lab Coat (Cotton/Poly blend)+ Closed-toe shoes.Lab Coat + Chemical Apron (if handling >500mL).Pivaloyl esters are sticky and difficult to wash off fabric.

Part 3: Operational Protocols

Protocol A: Safe Weighing & Transfer (Solid State)

Objective: Prevent dust generation and static dispersion.[2] Pivaloyl sugars are often electrostatic.

  • Engineering Control: Place the analytical balance inside a containment enclosure or fume hood.

  • Static Mitigation: Use an ionizing bar or anti-static gun on the weighing boat before adding the powder.

    • Why? Charged particles will "jump" onto gloves/sleeves, leading to inadvertent spread outside the hood.

  • The "Wet Wipe" Method: Place a damp Kimwipe around the base of the balance. Any stray dust will adhere to the damp surface rather than becoming airborne.

  • Decontamination: Immediately wipe the balance area with 70% Ethanol or Isopropanol after use.

Protocol B: Solubilization & Synthesis (Liquid State)

Objective: Manage permeation risks.

  • Note: This compound is frequently dissolved in Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene.

  • Glove Selection Logic:

    • If solvent is DCM : Nitrile degrades in <2 minutes. Use PVA or Laminate gloves, or use the "Splash & Change" rule (immediately change nitrile gloves upon any contact).

    • If solvent is Methanol/Ethanol : Standard Nitrile is acceptable.

  • Waste Stream: Segregate into "Organic Solvents - Non-Halogenated" or "Halogenated" depending on the solvent. Do not dispose of down the sink; pivalic acid residues are harmful to aquatic life.

Part 4: Visualization & Logic Flows

Figure 1: PPE Decision Logic

Caption: Decision tree for selecting PPE based on the physical state of


-D-Galactose Pentapivalate.

PPE_Decision_Tree Start Start: Handling beta-D-Galactose Pentapivalate State_Check Determine Physical State Start->State_Check Solid SOLID (Powder) State_Check->Solid Liquid SOLUTION (Dissolved) State_Check->Liquid Risk_Solid Risk: Dust Inhalation & Static Dispersion Solid->Risk_Solid Risk_Liquid Risk: Solvent Permeation & Splash Hydrolysis Liquid->Risk_Liquid PPE_Solid PPE: Nitrile Gloves + Safety Glasses + Fume Hood Risk_Solid->PPE_Solid Solvent_Check Check Solvent Type Risk_Liquid->Solvent_Check Solvent_Aggressive Aggressive (DCM/THF) Solvent_Check->Solvent_Aggressive Solvent_Mild Mild (Alcohol/Water) Solvent_Check->Solvent_Mild PPE_Laminate PPE: Laminate Gloves + Goggles Solvent_Aggressive->PPE_Laminate PPE_Nitrile PPE: Nitrile Gloves (Change often) Solvent_Mild->PPE_Nitrile

Figure 2: Gowning & De-Gowning Workflow

Caption: Step-by-step sequence to prevent cross-contamination during laboratory handling.

Gowning_Workflow Step1 1. Pre-Check: Inspect Lab Coat & Eye Protection Step2 2. Donning: Wash Hands -> Don Inner Glove -> Outer Glove Step1->Step2 Step3 3. Operation: Handle Material (Keep hands in Hood) Step2->Step3 Step4 4. Doffing: Remove Outer Glove (Inside-Out) Step3->Step4 Step5 5. Wash: Remove Inner Glove -> Wash Hands (Soap/Water) Step4->Step5

Part 5: Emergency Response (Self-Validating System)

The "Buddy System" Check: Before handling >5g of this compound, verify your safety setup with a colleague.

  • Eye Check: "Are my gaps sealed?" (Goggles tight).

  • Glove Check: "Is there any discoloration?" (Sign of degradation).

First Aid Protocols:

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol to wash skin, as this may increase the solubility and absorption of the lipophilic ester.

  • Eye Contact: Flush for 15 minutes. The hydrolysis to pivalic acid can cause delayed irritation; seek medical attention even if pain subsides initially.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Pivalic Acid - Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Standard 1910.133 - Eye and face protection.[3] United States Department of Labor. [Link]

Sources

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